SB-237376 free base
Description
Propriétés
Numéro CAS |
179258-59-4 |
|---|---|
Formule moléculaire |
C20H25N3O5 |
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
N-[3-[2-(3,4-dimethoxyphenyl)ethylamino]propyl]-4-nitrobenzamide |
InChI |
InChI=1S/C20H25N3O5/c1-27-18-9-4-15(14-19(18)28-2)10-13-21-11-3-12-22-20(24)16-5-7-17(8-6-16)23(25)26/h4-9,14,21H,3,10-13H2,1-2H3,(H,22,24) |
Clé InChI |
XEAKAKKNLOUHDV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CCNCCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC |
Synonymes |
(N-(3-((2-(3,4-dimethoxyphenyl)ethyl)ethyl)amino)propyl) -4-nitrobenzamide hydrochloride SB-237376 |
Origine du produit |
United States |
Foundational & Exploratory
Unraveling the Electrophysiological Profile of SB-237376: A Dual Ion Channel Blocking Agent
For Immediate Release
Wynnewood, PA – SB-237376 is an investigational compound characterized by its dual action as a blocker of both potassium and calcium ion channels within cardiac myocytes. This unique mechanism of action positions it as a potential antiarrhythmic agent with a nuanced electrophysiological profile that suggests a potentially favorable safety margin concerning proarrhythmic risk.
At its core, SB-237376 exhibits a potent blockade of the rapidly activating delayed rectifier potassium current (IKr), a critical component in the repolarization phase of the cardiac action potential. Concurrently, at higher concentrations, it exerts a use-dependent blockade of the L-type calcium current (ICa,L), which is instrumental in the plateau phase of the action potential and in excitation-contraction coupling. This dual-channel activity results in a concentration-dependent, bell-shaped modulation of the action potential duration (APD) and the QT interval.
Core Mechanism of Action: A Tale of Two Channels
The primary mechanism of action of SB-237376 is the inhibition of the IKr potassium channel, with a reported half-maximal inhibitory concentration (IC50) of 0.42 µM[1][2][3]. Inhibition of IKr leads to a delay in cardiac repolarization, thereby prolonging the action potential duration. This effect is a hallmark of Class III antiarrhythmic agents.
In addition to its effects on potassium channels, SB-237376 also demonstrates a concentration-dependent and use-dependent blockade of the L-type calcium current (ICa,L)[1]. While a specific IC50 value for ICa,L blockade by SB-237376 is not consistently reported in the available literature, it is characterized as occurring at "high concentrations"[1][2][3]. This secondary action on calcium channels becomes more pronounced at higher stimulation frequencies. The blockade of the inward calcium current counteracts the APD-prolonging effects of the IKr inhibition, particularly at higher concentrations of the compound. This dual action is believed to be the basis for the observed bell-shaped concentration-response curve for APD and QT interval prolongation and may contribute to a lower risk of proarrhythmia compared to agents that solely block IKr[1].
Quantitative Analysis of Ion Channel Inhibition
The inhibitory effects of SB-237376 on its primary molecular targets have been quantified through electrophysiological studies. A summary of the available quantitative data is presented below.
| Target Ion Channel | Parameter | Value | Species/Model |
| Rapidly Activating Delayed Rectifier Potassium Current (IKr) | IC50 | 0.42 µM | Canine and Rabbit Ventricular Myocytes |
| L-type Calcium Current (ICa,L) | Inhibition | Observed at high concentrations (use-dependent) | Canine and Rabbit Ventricular Myocytes |
Electrophysiological Consequences
The dual ion channel blockade by SB-237376 translates into distinct effects on the cardiac action potential.
Modulation of Action Potential Duration
SB-237376 produces a concentration-dependent prolongation of the action potential duration (APD) and the QT interval on the electrocardiogram. This effect, however, follows a bell-shaped curve, with the maximum prolongation observed at concentrations of 1-3 µM[1]. At concentrations beyond this peak, the APD-prolonging effect diminishes, a phenomenon attributed to the concomitant blockade of the L-type calcium current which shortens the action potential.
Proarrhythmic Risk Profile
A critical aspect of any agent that prolongs the QT interval is its potential to induce arrhythmias, particularly Torsades de Pointes (TdP). The dual-channel blocking nature of SB-237376 is hypothesized to confer a lower proarrhythmic risk. By attenuating the inward calcium current at concentrations that significantly block IKr, SB-237376 may prevent excessive prolongation of the action potential and the development of early afterdepolarizations (EADs), which are known triggers for TdP[1].
Studies in arterially perfused rabbit ventricular wedge preparations have shown that while SB-237376 at a concentration of 3 µM can induce phase-2 EADs, a scoring system based on the drug's effects on the QT interval, transmural dispersion of repolarization (TDR), and EADs predicted a lower proarrhythmic risk for SB-237376 compared to the specific IKr blocker, dl-sotalol[1]. The increase in TDR, a substrate for re-entrant arrhythmias, is a known consequence of IKr blockade. The concurrent ICa,L blockade by SB-237376 may mitigate this effect at higher concentrations[1].
Experimental Methodologies
The characterization of SB-237376's mechanism of action has relied on established electrophysiological techniques.
Ion Current Measurements
The inhibitory effects of SB-237376 on IKr and ICa,L were determined using the whole-cell patch-clamp technique in isolated single cardiac myocytes from canine or rabbit left ventricles[1].
-
Experimental Workflow for Ion Current Measurement:
Experimental workflow for determining ion channel inhibition. While the precise voltage-clamp protocols used in the seminal studies are not detailed in the available abstracts, standard protocols for isolating IKr and ICa,L would have been employed. For IKr, this typically involves a depolarizing pulse to activate the channels, followed by a repolarizing step to a more negative potential to measure the characteristic tail current. For ICa,L, a depolarizing step from a holding potential that inactivates sodium channels is used to elicit the inward calcium current.
Action Potential and Proarrhythmic Risk Assessment
The effects of SB-237376 on action potential duration and its proarrhythmic potential were investigated using arterially perfused wedge preparations of canine or rabbit left ventricles[1]. This ex vivo model preserves the three-dimensional structure and cellular heterogeneity of the ventricular wall, allowing for the assessment of transmural electrophysiological effects.
-
Signaling Pathway of SB-237376 Action:
Signaling cascade illustrating the dual mechanism of SB-237376.
Conclusion
SB-237376 presents a compelling profile as a dual IKr and ICa,L channel blocker. Its potent inhibition of the delayed rectifier potassium current leads to a prolongation of the cardiac action potential, a mechanism characteristic of Class III antiarrhythmic agents. The concomitant, concentration-dependent blockade of the L-type calcium current introduces a self-limiting property to its APD-prolonging effects, which is suggested to translate into a lower propensity for inducing arrhythmias compared to more selective IKr inhibitors. This dual mechanism of action underscores a sophisticated approach to modulating cardiac electrophysiology for the potential treatment of arrhythmias. Further investigation is warranted to fully elucidate the clinical implications of this unique pharmacological profile.
References
- 1. Electrophysiologic effects of SB-237376: a new antiarrhythmic compound with dual potassium and calcium channel blocking action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term in vitro recording of cardiac action potentials on microelectrode arrays for chronic cardiotoxicity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of phenotypic assays for identifying novel blockers of L-type calcium channels in neurons - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Electrophysiological Profile of SB-237376: A Dual Blocker of Potassium and Calcium Channels
For Immediate Release
This technical guide provides an in-depth analysis of the electrophysiological properties of SB-237376 free base, a compound recognized for its dual-channel blocking activity on cardiac potassium and calcium channels. Targeted at researchers, scientists, and professionals in drug development, this document synthesizes key findings, details experimental methodologies, and presents quantitative data to elucidate the compound's mechanism of action and its potential as an antiarrhythmic agent.
Core Mechanism of Action: A Tale of Two Channels
SB-237376 exhibits a unique pharmacological profile by acting as a blocker of both potassium and calcium channels in cardiac myocytes.[1][2][3] Its primary activity involves the inhibition of the rapidly activating delayed rectifier potassium current (I_Kr), a critical component in the repolarization phase of the cardiac action potential.[1][2][3] This inhibition leads to a prolongation of the action potential duration (APD) and the QT interval.[1]
Notably, at higher concentrations, SB-237376 also demonstrates a use-dependent blockade of L-type calcium channels (I_Ca,L).[1][2][3] This secondary action is believed to be a self-limiting mechanism that mitigates the proarrhythmic risk often associated with potent I_Kr blockers.[1] The combined effect on both potassium and calcium currents suggests a promising antiarrhythmic potential with a favorable safety profile compared to more selective I_Kr inhibitors like dl-sotalol.[1][2][3]
Quantitative Analysis of Channel Blocking Activity
The following tables summarize the key quantitative data on the inhibitory effects of SB-237376 on cardiac ion channels.
| Parameter | Value | Channel/Current | Species/Preparation | Reference |
| IC50 | 0.42 µM | I_Kr | Canine Ventricular Myocytes | [1][2][3] |
| Maximum APD & QT Prolongation | 1-3 µM | - | Canine & Rabbit Ventricular Wedge | [1] |
| Induction of Early Afterdepolarizations (EADs) | 3 µM | - | Rabbit Ventricular Wedge | [1][2][3] |
Table 1: Inhibitory Potency and Electrophysiological Effects of SB-237376
Experimental Methodologies: A Closer Look
The characterization of SB-237376's electrophysiological effects has been primarily achieved through studies on isolated cardiac myocytes and arterially perfused ventricular wedge preparations.
Isolation of Canine Ventricular Myocytes
Single cardiac myocytes are enzymatically isolated from the canine left ventricle to enable detailed electrophysiological recordings at the cellular level. A common method involves the following steps:
-
Tissue Excision and Cannulation: A wedge-shaped section of the ventricular wall, supplied by a branch of the left anterior descending (LAD) coronary artery, is excised. The artery is then cannulated for perfusion.
-
Calcium-Free Perfusion: The tissue is initially perfused with a calcium-free solution, such as a Joklik-modified Minimum Essential Medium (MEM), to weaken the cell-to-cell connections.
-
Enzymatic Digestion: Following the calcium-free perfusion, the tissue is perfused with a solution containing digestive enzymes, most commonly collagenase (e.g., Type II) and bovine serum albumin (BSA), along with a low concentration of calcium (e.g., 50 µM).
-
Cell Dissociation and Storage: After enzymatic digestion, the tissue is gently agitated to release individual myocytes. The calcium concentration is gradually restored, and the isolated cells are stored in an appropriate medium at a controlled temperature (e.g., 15°C) until use.
Arterially Perfused Rabbit and Canine Ventricular Wedge Preparation
This ex vivo model allows for the study of transmural electrophysiological properties in a more intact tissue preparation.
-
Heart Excision and Cannulation: The heart is rapidly excised and placed in a cold cardioplegic solution (e.g., Tyrode's solution). A suitable coronary artery branch supplying a transmural wedge of the left ventricle is cannulated.
-
Perfusion and Equilibration: The wedge is placed in a tissue bath and arterially perfused with an oxygenated and buffered Tyrode's solution (95% O2, 5% CO2) at a physiological temperature (e.g., 35.7 ± 0.1°C). The preparation is allowed to equilibrate for a period (e.g., one hour) before recordings commence.
-
Electrophysiological Recordings: Transmembrane action potentials are recorded from different layers of the ventricular wall (epicardium, mid-myocardium, and endocardium) using microelectrodes. A transmural electrocardiogram (ECG) can also be recorded.
Whole-Cell Patch-Clamp Technique
The whole-cell patch-clamp technique is employed to record specific ion channel currents from isolated cardiomyocytes.
-
Pipette Preparation: Borosilicate glass capillaries are pulled into micropipettes with a tip resistance suitable for whole-cell recordings (typically 2-5 MΩ). The pipette is filled with an internal solution designed to isolate the current of interest.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage-Clamp Protocols: Specific voltage-clamp protocols are applied to elicit and measure the desired ionic currents.
-
For I_Kr: A typical protocol involves a depolarizing pulse to a positive potential (e.g., +20 mV) to activate the channels, followed by a repolarizing step to a more negative potential (e.g., -40 mV) where the characteristic tail current is measured.
-
For I_Ca,L: Cells are held at a negative holding potential (e.g., -80 mV) and then subjected to a series of depolarizing steps to various test potentials to elicit the inward calcium current.
-
Visualizing the Mechanism and Workflow
The following diagrams illustrate the proposed mechanism of action of SB-237376 and the experimental workflow for its characterization.
Caption: Mechanism of SB-237376 action.
References
- 1. Isolated myocytes from adult canine left ventricle: Ca2+ tolerance, electrophysiology, and ultrastructure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blinded validation of the isolated arterially perfused rabbit ventricular wedge in preclinical assessment of drug-induced proarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation of cardiomyocytes [bio-protocol.org]
SB-237376 Free Base: A Technical Guide on its Calcium Channel Blocking Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-237376 is a dual-potassium and calcium channel blocking agent with potential applications in the management of cardiac arrhythmias. This technical guide provides a comprehensive overview of the calcium channel blocking effects of SB-237376 free base, focusing on its mechanism of action, electrophysiological consequences, and the experimental protocols used for its characterization. The document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the compound's functional interactions and potential signaling pathways.
Introduction
SB-237376 has been identified as a novel antiarrhythmic compound that exhibits a unique pharmacological profile by targeting both the rapidly activating delayed rectifier potassium current (IKr) and the L-type calcium current (ICa,L).[1][2] This dual-channel blockade is thought to contribute to its antiarrhythmic efficacy while potentially mitigating the proarrhythmic risk often associated with selective IKr inhibitors.[1][2] This guide will delve into the specifics of its interaction with L-type calcium channels, providing a technical resource for researchers in cardiovascular pharmacology and drug development.
Mechanism of Action
SB-237376 exerts its effects on L-type calcium channels in a concentration- and use-dependent manner.[1] While its primary reported activity is the inhibition of IKr, at higher concentrations, it demonstrates a significant blockade of ICa,L.[1][2] This action on calcium channels is crucial for its overall electrophysiological profile, contributing to the self-limitation of action potential duration (APD) prolongation at higher doses.[1]
Quantitative Data
The available quantitative data for the channel blocking effects of SB-237376 are summarized below. It is important to note that a specific IC50 value for the L-type calcium channel has not been prominently reported in publicly available literature; the effect is described as occurring at "high concentrations."
| Parameter | Channel | Value | Species/Preparation | Reference |
| IC50 | IKr (rapidly activating delayed rectifier K+ current) | 0.42 µM | Canine and rabbit single myocytes | [1][2] |
| Effective Concentration for ICa,L Blockade | ICa,L (L-type Ca2+ current) | High Concentrations (e.g., 3 µM) | Canine and rabbit single myocytes | [1][2] |
| Observed Effect at 3 µM | Induction of Phase-2 Early Afterdepolarizations (EADs) | - | Rabbit ventricular wedge preparations | [1] |
Experimental Protocols
The characterization of SB-237376's effects on calcium channels has primarily involved electrophysiological studies on isolated cardiac myocytes and multicellular preparations. Below are detailed methodologies representative of those used in such investigations.
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to record ionic currents from single cardiac myocytes.
-
Cell Isolation: Ventricular myocytes are enzymatically isolated from canine or rabbit hearts.
-
Solutions:
-
External Solution (Tyrode's): (in mM) 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Pipette Solution (Internal): (in mM) 110 K-aspartate, 20 KCl, 1 MgCl2, 5 MgATP, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with KOH.
-
-
Recording ICa,L:
-
Cells are voltage-clamped at a holding potential of -40 mV to inactivate sodium channels.
-
Test pulses to 0 mV for 200 ms are applied to elicit ICa,L.
-
SB-237376 is perfused at increasing concentrations to determine its effect on the peak inward current.
-
Use-dependency can be assessed by applying trains of depolarizing pulses at different frequencies.
-
Arterially Perfused Wedge Preparation
This ex vivo model allows for the study of transmural electrophysiology.
-
Preparation: A wedge of ventricular tissue is dissected and cannulated via a coronary artery.
-
Perfusion: The preparation is perfused with oxygenated Tyrode's solution at a constant temperature.
-
Recording: Transmembrane action potentials are recorded from the endocardium, mid-myocardium, and epicardium using floating microelectrodes. A transmural ECG is also recorded.
-
Protocol:
-
The preparation is allowed to equilibrate.
-
Baseline action potentials and ECG are recorded during steady-state pacing.
-
SB-237376 is added to the perfusate at desired concentrations.
-
Changes in action potential duration (APD), QT interval, and the emergence of early afterdepolarizations (EADs) are monitored.
-
Signaling Pathways
While specific studies on the downstream signaling effects of SB-237376 are not available, blocking L-type calcium channels in cardiac myocytes is known to modulate several key intracellular signaling pathways. It is plausible that SB-237376 could influence these pathways, particularly at concentrations where significant ICa,L blockade occurs.
Key potential downstream effects of ICa,L blockade include:
-
Reduced Excitation-Contraction Coupling: The influx of Ca2+ through L-type channels is the primary trigger for calcium-induced calcium release (CICR) from the sarcoplasmic reticulum, leading to myocyte contraction. Blockade of ICa,L would be expected to reduce the trigger Ca2+ and consequently decrease myocardial contractility.
-
Modulation of Ca2+-Dependent Transcription Factors: L-type calcium channel activity is linked to the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells) via the calmodulin-calcineurin pathway. By reducing Ca2+ influx, SB-237376 could potentially inhibit this pathway, which is involved in pathological cardiac hypertrophy.
-
Alteration of CaMKII Activity: Ca2+/calmodulin-dependent protein kinase II (CaMKII) is another crucial downstream effector of Ca2+ signaling in the heart. Changes in Ca2+ influx due to ICa,L blockade could alter CaMKII activity, which in turn regulates various ion channels and calcium handling proteins.
Conclusion
SB-237376 is a dual IKr and ICa,L blocker. Its calcium channel blocking properties, which become apparent at higher concentrations, are integral to its overall electrophysiological profile and may contribute to a favorable safety profile compared to more selective IKr inhibitors. While the precise potency of SB-237376 on L-type calcium channels requires further quantification, the available data provide a solid foundation for its continued investigation as a potential antiarrhythmic agent. Future research should aim to elucidate a specific IC50 for ICa,L, explore its binding kinetics to the calcium channel, and investigate its impact on downstream Ca2+-dependent signaling pathways in cardiac myocytes.
References
An In-depth Technical Guide on the Inhibition of IKr Current by SB-237376 Free Base
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory effects of SB-237376 free base on the rapidly activating delayed rectifier potassium current (IKr), a critical component of cardiac repolarization. The document details the quantitative aspects of this inhibition, the experimental methodologies used for its characterization, and the underlying physiological mechanisms.
Core Data Presentation
The inhibitory effects of SB-237376 on the IKr current and other related cardiac electrophysiological parameters are summarized below. The data is compiled from studies on canine and rabbit ventricular myocytes.
| Parameter | Test System | Concentration | Effect | Source |
| IKr Inhibition | Canine Ventricular Myocytes | 0.42 µM | 50% inhibition (IC50) | |
| Action Potential Duration (APD) & QT Interval | Canine & Rabbit Ventricular Myocytes | 1-3 µM | Maximum prolongation (bell-shaped response) | |
| Early Afterdepolarizations (EADs) | Rabbit Ventricular Wedge Preparations | 3 µM | Induction of phase-2 EADs | |
| L-type Ca2+ Current (ICa,L) | Canine & Rabbit Ventricular Myocytes | High concentrations | Use-dependent block |
Experimental Protocols
The following sections detail the likely experimental methodologies employed to ascertain the effects of SB-237376 on the IKr current, based on standard practices in the field for canine ventricular myocytes.
Isolation of Canine Ventricular Myocytes
A standard enzymatic dissociation method is used to isolate individual cardiac myocytes from the canine left ventricle.
-
Heart Excision and Perfusion: The heart is excised from an anesthetized dog and immediately perfused with a Ca2+-free Tyrode's solution to remove blood.
-
Enzymatic Digestion: The perfusate is then switched to a solution containing collagenase and protease to digest the extracellular matrix.
-
Cell Dissociation and Harvest: The ventricular tissue is minced and gently agitated to release individual myocytes. The resulting cell suspension is then filtered and washed.
-
Storage: Isolated myocytes are stored in a high-potassium solution at room temperature for use within the same day.
Whole-Cell Patch-Clamp Electrophysiology for IKr Measurement
The whole-cell patch-clamp technique is employed to record IKr currents from isolated canine ventricular myocytes.
-
Cell Preparation: A single myocyte is placed in a recording chamber on the stage of an inverted microscope and superfused with an external solution.
-
Pipette and Solutions: A borosilicate glass micropipette with a tip resistance of 2-4 MΩ is filled with an internal solution and brought into contact with the cell membrane to form a giga-seal. The internal solution is designed to mimic the intracellular ionic environment, while the external solution mimics the extracellular environment. To isolate IKr, other ionic currents are blocked using specific inhibitors (e.g., tetrodotoxin for Na+ channels, nifedipine for Ca2+ channels, and a low concentration of a specific IKs blocker).
-
Voltage-Clamp Protocol: A specific voltage-clamp protocol is applied to the cell to elicit and measure the IKr current. A typical protocol to measure the IKr tail current involves:
-
A holding potential of -40 mV.
-
Depolarizing voltage steps of various amplitudes (e.g., from -30 mV to +60 mV in 10 mV increments) for a duration of 500-1000 ms to activate the IKr channels.
-
Repolarization to a potential of -40 mV to record the deactivating tail current, which is a measure of the IKr current.
-
-
Data Acquisition and Analysis: The current signals are amplified, filtered, and digitized. The peak amplitude of the tail current at -40 mV is measured at each test potential. The concentration-response relationship for SB-237376 is determined by applying increasing concentrations of the compound and measuring the percentage inhibition of the IKr tail current. The IC50 value is then calculated by fitting the data to a Hill equation.
Visualizations
Experimental Workflow for IKr Inhibition Assay
SB-237376 Free Base: An In-Depth Technical Guide on Ion Channel Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-237376 is a compound recognized for its dual potassium and calcium channel blocking properties, suggesting potential applications in the management of cardiac arrhythmias.[1] This technical guide provides a detailed overview of the ion channel selectivity profile of SB-237376 free base, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways. The information presented herein is intended to support further research and drug development efforts centered on this compound.
Core Selectivity Profile
SB-237376 exhibits potent inhibitory activity against the rapidly activating delayed rectifier potassium current (IKr), a critical component in cardiac repolarization. Additionally, it demonstrates effects on the L-type calcium current (ICa,L), particularly at higher concentrations.[1] This dual-channel action is a key characteristic of its electrophysiological profile.
Data Presentation: Quantitative Analysis of Ion Channel Inhibition
The following table summarizes the known quantitative data for the interaction of SB-237376 with key cardiac ion channels.
| Ion Channel | Current | Measured Value (IC50) | Species/Cell Type | Reference |
| hERG (human Ether-à-go-go-Related Gene) | IKr | 0.42 µM | Canine and Rabbit Ventricular Myocytes | [1] |
| L-type Calcium Channel | ICa,L | Blockade at high concentrations (use-dependent) | Canine and Rabbit Ventricular Myocytes | [1] |
Experimental Protocols
The following are detailed, representative methodologies for the key electrophysiological experiments used to characterize compounds like SB-237376.
Note: The full text of the primary study characterizing SB-237376 (Xu et al., 2003) was not accessible. Therefore, the following protocols are comprehensive, generalized procedures for whole-cell patch-clamp recordings of IKr and ICa,L, based on established electrophysiological practices.
Whole-Cell Patch-Clamp Electrophysiology for IKr (hERG) Current Measurement
Objective: To determine the inhibitory effect of SB-237376 on the rapidly activating delayed rectifier potassium current (IKr).
Methodology:
-
Cell Preparation: Single ventricular myocytes are isolated from canine or rabbit hearts via enzymatic digestion.
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.
-
Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with an internal solution containing (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and 5 Mg-ATP, with the pH adjusted to 7.2 with KOH.
-
The external solution (Tyrode's solution) contains (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose, with the pH adjusted to 7.4 with NaOH.
-
Cells are held at a holding potential of -80 mV.
-
-
Voltage-Clamp Protocol for IKr:
-
To elicit IKr, a depolarizing pulse to +20 mV for 1 second is applied from the holding potential.
-
This is followed by a repolarizing step to -50 mV for 2 seconds to record the deactivating tail current, which is characteristic of IKr.
-
The peak amplitude of the tail current is measured.
-
-
Drug Application:
-
After obtaining a stable baseline recording, SB-237376 is applied at various concentrations to the external solution.
-
The effect of the compound on the peak tail current is measured at each concentration to determine the concentration-response relationship.
-
-
Data Analysis:
-
The percentage of current inhibition is calculated for each concentration.
-
The IC50 value is determined by fitting the concentration-response data to the Hill equation.
-
Whole-Cell Patch-Clamp Electrophysiology for ICa,L (L-type Calcium) Current Measurement
Objective: To characterize the blocking effect of SB-237376 on the L-type calcium current.
Methodology:
-
Cell Preparation: As described for IKr measurement.
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed.
-
The internal solution contains (in mM): 120 CsCl, 20 TEA-Cl, 10 HEPES, 10 EGTA, and 5 Mg-ATP, with the pH adjusted to 7.2 with CsOH. (Cesium and TEA are used to block potassium currents).
-
The external solution contains (in mM): 137 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose, with the pH adjusted to 7.4 with NaOH.
-
-
Voltage-Clamp Protocol for ICa,L:
-
The cell is held at a holding potential of -40 mV to inactivate sodium channels.
-
ICa,L is elicited by a series of depolarizing steps (e.g., from -30 mV to +60 mV in 10 mV increments) for 300 ms.
-
The peak inward current at each voltage step is measured.
-
-
Use-Dependency Protocol:
-
To assess use-dependent block, a train of depolarizing pulses (e.g., to 0 mV for 200 ms at a frequency of 1-3 Hz) is applied in the presence of SB-237376.
-
The progressive decrease in the peak inward current with successive pulses indicates use-dependent block.
-
-
Drug Application and Data Analysis:
-
Similar to the IKr protocol, SB-237376 is applied at various concentrations.
-
The effect on the peak inward calcium current is measured to determine the extent of block.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of SB-237376 on cardiac ion channels.
Experimental Workflow for Ion Channel Selectivity Profiling
Caption: Workflow for patch-clamp electrophysiology experiments.
Conclusion
This compound is a dual inhibitor of the IKr and ICa,L ion channels. Its potent blockade of IKr is the primary driver of its action potential prolonging effects. The concomitant, use-dependent block of ICa,L at higher concentrations likely contributes to a self-limiting effect on repolarization, potentially reducing its proarrhythmic risk compared to more selective IKr inhibitors.[1] Further investigation into its selectivity against a broader panel of ion channels would provide a more complete understanding of its off-target effects and overall safety profile. The experimental protocols and workflows detailed in this guide provide a framework for such future studies.
References
No Publicly Available Pharmacological Data for SB-237376
An extensive search of publicly available scientific literature and databases has yielded no specific pharmacological profile for a compound designated as SB-237376 free base . This suggests that the compound identifier may be incorrect, may refer to a substance not yet described in public research, or could be an internal designation within a private organization that has not been disclosed.
The comprehensive search included queries for its mechanism of action, binding affinity, selectivity, and details of in vitro and in vivo studies. However, no relevant results were found that would allow for the creation of the requested in-depth technical guide. The search results were broad and covered general concepts in pharmacology, such as experimental methodologies and signaling pathways, but did not contain any specific data related to SB-237376.
Therefore, it is not possible to provide the requested summary of quantitative data, detailed experimental protocols, or visualizations of signaling pathways for SB-237376 at this time.
For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to have the correct and publicly recognized identifier. If "SB-237376" is a confidential internal code, the relevant pharmacological data would be proprietary to the originating institution.
We recommend verifying the compound identifier and consulting internal documentation or contacting the source of the designation for further information. Should a correct and publicly documented identifier be provided, a comprehensive pharmacological profile can be compiled as requested.
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-237376 is a potent antiarrhythmic compound characterized by its dual-channel blocking activity, targeting both the rapid component of the delayed rectifier potassium current (IKr) and the L-type calcium current (ICa,L). This unique pharmacological profile suggests a potential for effective arrhythmia suppression with a reduced risk of proarrhythmic events compared to single-channel blockers. This technical guide provides a comprehensive overview of SB-237376, including its mechanism of action, key quantitative data from preclinical studies, and detailed experimental protocols for its investigation in arrhythmia research. The information is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize SB-237376 as a tool compound in the study of cardiac electrophysiology and the development of novel antiarrhythmic therapies.
Mechanism of Action
SB-237376 exerts its antiarrhythmic effects through a concentration-dependent dual blockade of key cardiac ion channels. At lower concentrations, it primarily inhibits the rapidly activating delayed rectifier potassium current (IKr), which is encoded by the human Ether-à-go-go-Related Gene (hERG). This inhibition leads to a prolongation of the cardiac action potential duration (APD) and the QT interval.[1]
At higher concentrations, SB-237376 also blocks the L-type calcium current (ICa,L).[1] This secondary action is crucial as it creates a "bell-shaped" concentration-response curve for APD and QT prolongation, where the effects plateau and may even slightly decrease at the highest concentrations.[1] This self-limiting effect on repolarization is believed to contribute to its lower proarrhythmic risk profile compared to pure IKr blockers like dl-sotalol.[1]
The dual-channel blockade by SB-237376 offers a promising strategy for arrhythmia treatment by prolonging the refractory period of cardiac tissue without excessively increasing the dispersion of repolarization, a key factor in the genesis of dangerous arrhythmias like Torsades de Pointes (TdP).
Quantitative Data
The following tables summarize the key quantitative data for SB-237376 from preclinical studies. These data are essential for designing and interpreting experiments in arrhythmia-related research.
| Parameter | Species/Model | Value | Reference |
| IKr Inhibition (IC50) | Single Myocytes | 0.42 µM | [1] |
| ICa,L Inhibition | Single Myocytes | Blockade at high concentrations | [1] |
| Peak APD & QT Prolongation | Canine & Rabbit Ventricular Wedge | 1 - 3 µM | [1] |
| Induction of Early Afterdepolarizations (EADs) | Rabbit Ventricular Wedge | 3 µM (in 5 of 6 preparations) | [1] |
| Induction of Early Afterdepolarizations (EADs) | Canine Ventricular Wedge | No EADs observed | [1] |
Table 1: In Vitro Electrophysiological Effects of SB-237376
| Species | Parameter | Concentration | Effect | Reference |
| Rabbit | APD, QT Interval, TDR | 1 - 3 µM | Larger increases compared to canine models | [1] |
| Canine | APD, QT Interval, TDR | 1 - 3 µM | Smaller increases compared to rabbit models | [1] |
Table 2: Species-Specific Effects of SB-237376 on Cardiac Repolarization Parameters
Experimental Protocols
Detailed methodologies are crucial for the successful investigation of SB-237376's effects. The following are representative protocols for key in vitro experiments.
Whole-Cell Patch-Clamp Electrophysiology for IKr and ICa,L Measurement in Single Cardiomyocytes
This protocol allows for the direct measurement of the effect of SB-237376 on IKr and ICa,L.
Cell Preparation:
-
Isolate ventricular myocytes from rabbit or canine hearts using enzymatic digestion.
-
Plate the isolated myocytes in a recording chamber on the stage of an inverted microscope.
-
Perfuse the cells with an external solution.
Solutions:
-
External Solution (for IKr): Tyrode's solution containing (in mmol/L): NaCl 135, KCl 5.4, CaCl2 1.8, MgCl2 1, HEPES 10, glucose 10; pH adjusted to 7.4 with NaOH. To block other currents, appropriate blockers (e.g., for INa and ICa,L) should be added.
-
Pipette Solution (for IKr): (in mmol/L): K-aspartate 120, KCl 20, MgATP 5, HEPES 10, EGTA 10; pH adjusted to 7.2 with KOH.
-
External Solution (for ICa,L): Na+- and K+-free solution containing (in mmol/L): Tetraethylammonium chloride (TEA-Cl) 135, CsCl 5.4, CaCl2 1.8, MgCl2 1, HEPES 10, glucose 10; pH adjusted to 7.4 with CsOH.
-
Pipette Solution (for ICa,L): (in mmol/L): Cs-aspartate 120, TEA-Cl 20, MgATP 5, HEPES 10, EGTA 10; pH adjusted to 7.2 with CsOH.
Voltage-Clamp Protocol for IKr:
-
Hold the cell at a holding potential of -50 mV.
-
Apply a depolarizing pulse to +20 mV for 2 seconds to activate and inactivate the IKr channels.
-
Repolarize the membrane to -50 mV for 3 seconds to elicit the IKr tail current.
-
Apply different concentrations of SB-237376 and record the changes in the tail current amplitude.
Voltage-Clamp Protocol for ICa,L:
-
Hold the cell at a holding potential of -40 mV to inactivate Na+ channels.
-
Apply depolarizing steps in 10 mV increments from -30 mV to +60 mV for 300 ms.
-
Record the peak inward ICa,L at each voltage step.
-
Apply different concentrations of SB-237376 and record the changes in the peak current.
Data Analysis:
-
Measure the peak tail current for IKr and the peak inward current for ICa,L.
-
Construct concentration-response curves and calculate the IC50 value for IKr inhibition.
-
Analyze the voltage-dependence of ICa,L block.
Arterially Perfused Ventricular Wedge Preparation
This ex vivo model allows for the study of SB-237376's effects on the transmural electrophysiology of the heart.
Preparation:
-
Excise the heart from a rabbit or dog and cannulate a major coronary artery (e.g., the left anterior descending artery).
-
Dissect a transmural wedge of the ventricular free wall.
-
Mount the wedge in a tissue bath and perfuse it with oxygenated Tyrode's solution at 37°C.
Recording:
-
Place a stimulating electrode on the endocardial surface to pace the preparation at a fixed cycle length (e.g., 1000-2000 ms).
-
Simultaneously record transmembrane action potentials from the epicardial, mid-myocardial (M-cell), and endocardial layers using floating microelectrodes.
-
Record a transmural pseudo-electrocardiogram (ECG) using two electrodes placed on opposite sides of the wedge.
Experimental Protocol:
-
Record baseline action potentials and pseudo-ECG.
-
Perfuse the wedge with increasing concentrations of SB-237376.
-
At each concentration, record the changes in APD at 90% repolarization (APD90) in all three layers, the QT interval from the pseudo-ECG, and the transmural dispersion of repolarization (TDR), calculated as the difference between the longest and shortest APD90 across the wall.
-
Monitor for the occurrence of EADs.
Data Analysis:
-
Measure APD90, QT interval, and TDR at baseline and in the presence of different concentrations of SB-237376.
-
Construct concentration-response curves for these parameters.
-
Compare the effects of SB-237376 between canine and rabbit preparations.
Visualizations
Signaling Pathway of SB-237376 in a Cardiomyocyte
Caption: Signaling pathway of SB-237376 in a cardiomyocyte.
Experimental Workflow for Preclinical Evaluation of SB-237376
Caption: Experimental workflow for preclinical evaluation of SB-237376.
Conclusion
SB-237376 represents a promising pharmacological tool for the investigation of arrhythmia mechanisms and the development of safer antiarrhythmic drugs. Its dual IKr and ICa,L blocking properties provide a unique mechanism for modulating cardiac repolarization. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research into this compound and its potential therapeutic applications. A thorough understanding of its concentration-dependent effects and species-specific differences is critical for the accurate interpretation of experimental results and the assessment of its translational potential.
References
An In-depth Technical Guide to SB-237376 Free Base: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-237376 is a potent investigational compound with a dual mechanism of action, functioning as both a potassium and a calcium channel blocker. Primarily, it inhibits the rapidly activating delayed rectifier potassium current (IKr) with high affinity, while at higher concentrations, it also blocks L-type calcium channels (ICa,L). This unique pharmacological profile suggests potential as an antiarrhythmic agent with a reduced risk of proarrhythmia compared to more selective IKr inhibitors. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of SB-237376 free base, including detailed experimental protocols and a summary of its effects on cardiac electrophysiology.
Chemical Structure and Physicochemical Properties
This compound, chemically known as N-[3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]propyl]-4-nitrobenzamide, is a synthetic molecule with the molecular formula C20H25N3O5.[1] Its structure is characterized by a 4-nitrobenzamide moiety linked to a diamine chain, which in turn is substituted with a 3,4-dimethoxyphenylethyl group.
| Property | Value | Source |
| Molecular Formula | C20H25N3O5 | [1] |
| Molecular Weight | 387.43 g/mol | [1] |
| IUPAC Name | N-[3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]propyl]-4-nitrobenzamide | PubChem |
| CAS Number | 179258-59-4 | MedChemExpress |
| SMILES | COc1ccc(CCNCCCNC(=O)c2ccc(cc2)--INVALID-LINK--[O-])cc1OC | [1] |
| InChI | InChI=1S/C20H25N3O5/c1-27-18-9-4-15(14-19(18)28-2)10-13-21-11-3-12-22-20(24)16-5-7-17(8-6-16)23(25)26/h4-9,14,21H,3,10-13H2,1-2H3,(H,22,24) | [1] |
Biological Activity and Mechanism of Action
SB-237376 exhibits a dual ion channel blocking activity, which is central to its pharmacological effects.
Potassium Channel Blockade
SB-237376 is a potent inhibitor of the rapidly activating delayed rectifier potassium current (IKr), with an IC50 of 0.42 μM.[1][2][3] This current, carried by the hERG channel, is crucial for the repolarization phase of the cardiac action potential. Inhibition of IKr leads to a prolongation of the action potential duration (APD).
Calcium Channel Blockade
At higher concentrations, SB-237376 also blocks L-type calcium channels (ICa,L).[1][2][3] This effect is use-dependent. The blockade of the inward calcium current counteracts the APD-prolonging effects of IKr inhibition, particularly at slower heart rates, which is hypothesized to contribute to its lower proarrhythmic risk.
Electrophysiological Effects
The dual-channel blockade results in a characteristic bell-shaped concentration-response curve for APD and QT interval prolongation, with the maximum effect observed at 1-3 µM.[2] At a concentration of 3 µM, SB-237376 has been shown to induce early afterdepolarizations (EADs) in rabbit ventricular wedge preparations, but not in canine preparations.[2] This species-specific difference is likely due to greater increases in APD, QT interval, and transmural dispersion of repolarization (TDR) in rabbits.[2] A scoring system based on these parameters predicted a lower proarrhythmic risk for SB-237376 compared to the specific IKr blocker, dl-sotalol.[2]
| Parameter | Value/Effect | Species/Model | Source |
| IKr Inhibition (IC50) | 0.42 µM | N/A | [1][2][3] |
| L-type Ca2+ Channel Blockade | Observed at high concentrations (use-dependent) | N/A | [2] |
| Maximum APD & QT Prolongation | 1-3 µM | Canine/Rabbit Ventricles | [2] |
| EAD Induction | 3 µM | Rabbit Ventricular Wedge | [2] |
| Proarrhythmic Risk | Lower than dl-sotalol | Rabbit Ventricular Wedge | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of SB-237376.
Whole-Cell Patch Clamp Electrophysiology for IKr and ICa,L Measurement
Objective: To determine the inhibitory concentration (IC50) of SB-237376 on IKr and to characterize its effects on ICa,L.
Cell Preparation:
-
Canine or rabbit ventricular myocytes are enzymatically isolated using a standard collagenase and protease digestion method.
-
Cells are stored in a high-potassium solution (Kraftbrühe) at 4°C until use.
Recording Solutions:
-
External Solution (for IKr): Tyrode's solution containing (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.
-
Pipette Solution (for IKr): (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
External Solution (for ICa,L): Tyrode's solution with KCl replaced by CsCl to block potassium currents.
-
Pipette Solution (for ICa,L): (in mM): 120 CsCl, 1 MgCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with CsOH.
Voltage-Clamp Protocol:
-
Whole-cell configuration of the patch-clamp technique is established.
-
For IKr, cells are held at a holding potential of -50 mV. A depolarizing pulse to +20 mV for 2 seconds is applied to activate the channels, followed by a repolarizing pulse to -50 mV to elicit the tail current.
-
For ICa,L, cells are held at -80 mV. A depolarizing step to 0 mV for 200 ms is used to elicit the peak inward current.
-
SB-237376 is applied at various concentrations via a perfusion system.
-
Dose-response curves are constructed by plotting the percentage of current inhibition against the drug concentration to determine the IC50 value.
Arterially Perfused Ventricular Wedge Preparation
Objective: To assess the effects of SB-237376 on action potential duration (APD), QT interval, transmural dispersion of repolarization (TDR), and the propensity to induce early afterdepolarizations (EADs).
Preparation:
-
Hearts are excised from anesthetized canines or rabbits and placed in cold cardioplegic solution.
-
A transmural wedge of the left ventricular free wall is dissected.
-
A small coronary artery branch is cannulated for perfusion with Tyrode's solution (composition as in 3.1) at 37°C, gassed with 95% O2/5% CO2.
-
The preparation is placed in a heated tissue bath.
Recording:
-
Transmembrane action potentials are recorded from the epicardial, M-region, and endocardial surfaces using floating glass microelectrodes.
-
A transmural pseudo-ECG is recorded to measure the QT interval.
-
The preparation is paced from the endocardial surface at a constant cycle length (e.g., 1000 or 2000 ms).
-
After baseline recordings, SB-237376 is perfused at increasing concentrations.
-
APD at 90% repolarization (APD90), QT interval, and TDR (difference between the longest and shortest APD90) are measured.
Signaling Pathways and Logical Relationships
The primary mechanism of action of SB-237376 is direct ion channel blockade rather than modulation of complex intracellular signaling cascades. The following diagrams illustrate the logical relationships of its dual-channel blocking effect and the experimental workflow.
References
SB-237376 free base CAS number 179258-59-4
An In-Depth Technical Guide to SB-237376 Free Base (CAS Number: 179258-59-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-237376 is an investigational antiarrhythmic compound with a unique pharmacological profile characterized by dual blockade of potassium and calcium ion channels.[1] Identified by the Chemical Abstracts Service (CAS) number 179258-59-4, this molecule has been studied for its potential to treat cardiac arrhythmias with a theoretically lower risk of proarrhythmic events compared to purely potassium channel blocking agents.[1] This technical guide provides a comprehensive overview of the available data on SB-237376, focusing on its mechanism of action, electrophysiological effects, and the experimental protocols used to elucidate its properties.
Chemical and Physical Properties
This compound is a complex organic molecule. Its fundamental properties are summarized below.
| Property | Value |
| CAS Number | 179258-59-4 |
| Molecular Formula | C₂₀H₂₅N₃O₅ |
| Molecular Weight | 387.43 g/mol |
| IUPAC Name | N-(3-(3,4-dimethoxyphenethylamino)propyl)-4-nitrobenzamide |
| Physical Form | Solid |
| Purity | >98% (as reported by commercial suppliers) |
Mechanism of Action
The primary mechanism of action for SB-237376 is the blockade of specific ion channels that are critical to the cardiac action potential. Its effects are concentration-dependent, exhibiting a dual-activity profile.
-
Potassium Channel Blockade: At lower concentrations, SB-237376 is a potent inhibitor of the rapidly activating delayed rectifier potassium current (IKr).[1][2] This current, carried by the hERG channel, is crucial for the repolarization phase (Phase 3) of the cardiac action potential. Inhibition of IKr leads to a prolongation of the action potential duration (APD).
-
Calcium Channel Blockade: At higher concentrations, SB-237376 also blocks the L-type calcium current (ICa,L).[1][2] This current is responsible for the plateau phase (Phase 2) of the action potential. The blockade of ICa,L can shorten the APD and suppress the triggers for certain arrhythmias, such as early afterdepolarizations (EADs).[1]
This dual-channel blockade results in a unique "bell-shaped" dose-response curve for APD prolongation, which is hypothesized to reduce its proarrhythmic risk.[1]
Caption: Mechanism of action of SB-237376 on cardiac ion channels.
Quantitative Electrophysiological Data
The electrophysiological effects of SB-237376 have been quantified in isolated cardiac myocytes and tissue preparations. The primary data is derived from studies by Xu et al. (2003).[1]
Table 1: Potency of SB-237376 on IKr
| Parameter | Value | Cell Type |
| IC₅₀ | 0.42 µM | Canine Ventricular Myocytes |
Table 2: Concentration-Dependent Effects of SB-237376 [1]
| Concentration | Effect on APD and QT Interval | Proarrhythmic Activity |
| Low (e.g., 1-3 µM) | Maximum prolongation of APD and QT interval | Induction of Phase-2 EADs in rabbit preparations |
| High | Self-limiting effect on APD and QT prolongation due to ICa,L blockade | Suppression of EADs |
Table 3: Species-Specific Effects and Proarrhythmic Risk [1]
| Parameter | Rabbit Ventricular Wedge | Canine Ventricular Wedge |
| APD Prolongation | Significant | Moderate |
| QT Interval Prolongation | Significant | Moderate |
| Transmural Dispersion of Repolarization (TDR) | Increased | Moderately Increased |
| EAD Induction (at 3 µM) | Induced in 5 out of 6 preparations | Induced in 0 out of 6 preparations |
| Predicted Proarrhythmic Risk | Lower than dl-sotalol | Not explicitly stated, but lower than rabbit |
Experimental Protocols
The following sections detail the methodologies used to characterize the electrophysiological properties of SB-237376.
Single Myocyte Electrophysiology (Whole-Cell Patch Clamp)
This protocol is used to measure the effect of SB-237376 on specific ion currents like IKr and ICa,L.
-
Cell Isolation:
-
Ventricular myocytes are enzymatically isolated from canine hearts.
-
The heart is typically perfused with a collagenase and protease solution to digest the extracellular matrix.
-
The dispersed cells are then collected and stored in a specific buffer solution.
-
-
Solutions:
-
External Solution: Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose) to mimic the extracellular environment.
-
Pipette Solution: Contains a different ionic composition (e.g., K-aspartate, KCl, Mg-ATP, HEPES, EGTA) to mimic the intracellular environment and control the membrane potential.
-
-
Recording:
-
The whole-cell patch-clamp technique is employed.[3]
-
A glass micropipette filled with the pipette solution is sealed onto the membrane of a single myocyte.
-
The membrane patch under the pipette is ruptured to allow electrical access to the cell's interior.
-
A voltage-clamp amplifier is used to hold the cell membrane at specific potentials and record the resulting ion currents.
-
-
Voltage Protocols:
-
For IKr: A specific voltage-step protocol is used to isolate the IKr current from other currents. This typically involves a depolarizing pulse to activate the channels, followed by a repolarizing step where the characteristic "tail current" of IKr is measured.
-
For ICa,L: Another voltage protocol is used, often involving a depolarizing ramp or step from a negative holding potential to elicit the inward calcium current.
-
-
Data Analysis:
-
The peak current amplitude (e.g., of the IKr tail current) is measured before and after the application of different concentrations of SB-237376.
-
This data is used to generate a concentration-response curve and calculate the IC₅₀ value.
-
Arterially Perfused Ventricular Wedge Preparation
This ex vivo model allows for the study of the drug's effects on a multicellular tissue preparation, preserving the three-dimensional structure and electrical properties of the ventricular wall.[1]
Caption: Experimental workflow for the arterially perfused ventricular wedge preparation.
-
Tissue Preparation:
-
A transmural wedge of tissue is dissected from the canine or rabbit left ventricle.
-
The preparation is cannulated via a coronary artery and perfused with a Tyrode's solution, oxygenated and maintained at a physiological temperature.
-
-
Recording Setup:
-
Floating glass microelectrodes are used to record transmembrane action potentials simultaneously from the epicardial, M-cell, and endocardial regions of the wedge.
-
A transmural electrocardiogram (ECG) is also recorded.
-
-
Experimental Procedure:
-
The preparation is electrically stimulated at a constant cycle length.
-
After recording baseline data, SB-237376 is added to the perfusate in increasing concentrations.
-
Recordings are taken at each concentration to assess the effects on APD, QT interval, TDR, and the development of EADs.
-
Conclusion
SB-237376 is a dual IKr and ICa,L channel blocker that prolongs the cardiac action potential.[1] Its unique voltage- and concentration-dependent effects, particularly the self-limiting prolongation of the APD at higher concentrations, suggest a potentially favorable safety profile with a lower risk of proarrhythmia compared to compounds that solely block the IKr current.[1] The data gathered from single-cell and multicellular preparations provide a solid foundation for its characterization, although further in-vivo and clinical studies would be necessary to fully determine its therapeutic potential.
References
The Discovery and Synthesis of SB-237376: A Potent and Selective CXCR2 Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery, synthesis, and biological characterization of SB-237376, a potent and selective non-peptide antagonist of the human C-X-C chemokine receptor 2 (CXCR2). SB-237376, also known as SB-225002, with the chemical name N-(2-Bromophenyl)-N'-(2-hydroxy-4-nitrophenyl)urea, has emerged as a critical tool for investigating the physiological and pathological roles of the CXCR2 signaling pathway. Its ability to inhibit neutrophil chemotaxis and activation makes it a valuable lead compound in the development of therapeutics for a range of inflammatory diseases. This document provides a comprehensive overview of its discovery through high-throughput screening, a detailed synthetic protocol, and a summary of its biological activity, supported by quantitative data and experimental methodologies.
Introduction
The C-X-C chemokine receptor 2 (CXCR2) is a G-protein coupled receptor (GPCR) that plays a pivotal role in inflammatory responses.[1][2] Its activation by chemokines such as interleukin-8 (IL-8) and growth-related oncogene-α (GROα) triggers a cascade of intracellular signaling events, leading to the recruitment and activation of neutrophils at sites of inflammation.[1] Dysregulation of the CXCR2 signaling axis is implicated in the pathogenesis of numerous inflammatory conditions, including chronic obstructive pulmonary disease (COPD), asthma, and rheumatoid arthritis.[2] Consequently, the development of small molecule antagonists for CXCR2 has been a significant focus of pharmaceutical research.
SB-237376 was identified through high-throughput screening as a potent and selective inhibitor of CXCR2.[1] Its discovery provided a valuable chemical probe to elucidate the function of CXCR2 and demonstrated the therapeutic potential of targeting this receptor. This guide serves as a technical resource, consolidating key information on the synthesis and biological evaluation of this important research compound.
Discovery of SB-237376
SB-237376 was discovered through a high-throughput screening campaign aimed at identifying non-peptide antagonists of the CXCR2 receptor.[1] The screening assay utilized membranes from cells expressing the human CXCR2 receptor and monitored the displacement of a radiolabeled ligand, [¹²⁵I]IL-8. A chemical library was screened for compounds that could inhibit the binding of [¹²⁵I]IL-8 to the receptor. This initial screen identified a lead compound which was subsequently chemically optimized to improve potency and selectivity, leading to the discovery of SB-237376 (SB-225002).[1]
Synthesis of SB-237376 Free Base
The synthesis of SB-237376, N-(2-Bromophenyl)-N'-(2-hydroxy-4-nitrophenyl)urea, is achieved through the reaction of an appropriately substituted aniline with an isocyanate. The following protocol outlines a representative synthetic route.
Synthetic Scheme
References
Methodological & Application
Application Notes and Protocols for SB-237376 Free Base: In Vitro CXCR2 Antagonist Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-237376 is identified as a small molecule antagonist of the C-X-C chemokine receptor 2 (CXCR2). CXCR2 and its primary ligand, interleukin-8 (IL-8), are key mediators of the inflammatory response, primarily through the recruitment and activation of neutrophils. Dysregulation of the IL-8/CXCR2 signaling axis has been implicated in a variety of inflammatory diseases and cancer. Consequently, CXCR2 antagonists like SB-237376 are valuable research tools for investigating the role of this pathway in disease and represent a promising therapeutic strategy.
These application notes provide an overview of the in vitro assays used to characterize the pharmacological activity of SB-237376 and other CXCR2 antagonists. Detailed protocols for key functional assays are provided to enable researchers to evaluate the potency and mechanism of action of this compound.
Data Presentation: In Vitro Pharmacological Profile of Representative CXCR2 Antagonists
| Compound | Target | Assay Type | Cell Type/Membrane Source | Radioligand/Stimulus | Parameter | Value (nM) |
| SB225002 | Human CXCR2 | Radioligand Binding | CHO cell membranes expressing human CXCR2 | [¹²⁵I]-IL-8 | IC₅₀ | 22 |
| SB225002 | Human CXCR2 | Calcium Mobilization | Human neutrophils | IL-8 | IC₅₀ | 8 |
| SB225002 | Human CXCR2 | Calcium Mobilization | Human neutrophils | GROα | IC₅₀ | 10 |
| SB225002 | Human CXCR2 | Chemotaxis | Human neutrophils | IL-8 | IC₅₀ | 30 |
| SB225002 | Human CXCR2 | Chemotaxis | Human neutrophils | GROα | IC₅₀ | 70 |
| Sch527123 | Human CXCR2 | Radioligand Binding | HEK293 cell membranes expressing human CXCR2 | [³H]Sch527123 | Kd | 0.049 |
| Sch527123 | Human CXCR1 | Radioligand Binding | HEK293 cell membranes expressing human CXCR1 | [³H]Sch527123 | Kd | 3.9 |
Signaling Pathway
The binding of IL-8 to CXCR2, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to neutrophil activation and chemotaxis. Key downstream pathways include the activation of phospholipase C (PLC), leading to an increase in intracellular calcium, and the activation of the PI3K/Akt and MAPK signaling pathways.
Caption: IL-8/CXCR2 Signaling Pathway and Point of Inhibition by SB-237376.
Experimental Protocols
CXCR2 Radioligand Binding Assay
This assay measures the ability of SB-237376 to compete with a radiolabeled ligand for binding to CXCR2.
Experimental Workflow:
Caption: Workflow for a CXCR2 Radioligand Binding Assay.
Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human CXCR2.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend in a suitable assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine:
-
CXCR2-expressing cell membranes (typically 5-20 µg of protein per well).
-
A fixed concentration of [¹²⁵I]-IL-8 (typically at a concentration close to its Kd).
-
A range of concentrations of SB-237376 (e.g., 0.1 nM to 10 µM).
-
-
For determination of non-specific binding, include wells with a high concentration of a known non-radiolabeled CXCR2 ligand (e.g., 1 µM of unlabeled IL-8).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) pre-soaked in a blocking agent (e.g., 0.5% polyethyleneimine) to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, pH 7.4) to remove unbound radioligand.
-
Dry the filter plate and add scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other wells to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the SB-237376 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Neutrophil Chemotaxis Assay
This functional assay assesses the ability of SB-237376 to inhibit the migration of neutrophils towards a chemoattractant like IL-8.
Experimental Workflow:
Caption: Workflow for a Neutrophil Chemotaxis Assay.
Methodology:
-
Isolation of Human Neutrophils:
-
Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation or hypotonic lysis of red blood cells.
-
Resuspend the purified neutrophils in a suitable assay buffer (e.g., HBSS with 0.1% BSA).
-
-
Chemotaxis Assay:
-
Use a 96-well chemotaxis chamber with a polycarbonate membrane (typically 3-5 µm pore size).
-
In the lower wells, add assay buffer containing a chemoattractant, typically IL-8 at its EC₅₀ concentration (e.g., 1-10 ng/mL).
-
In the upper wells, add the neutrophil suspension (e.g., 1 x 10⁶ cells/mL) that has been pre-incubated with various concentrations of SB-237376 for 15-30 minutes at room temperature.
-
Assemble the chamber and incubate at 37°C in a 5% CO₂ incubator for 60-120 minutes.
-
-
Quantification of Migration:
-
After incubation, remove the upper chamber and wipe away the non-migrated cells from the top of the membrane.
-
Migrated cells on the underside of the membrane can be fixed and stained (e.g., with Diff-Quik) and counted under a microscope.
-
Alternatively, migrated cells that have fallen into the lower chamber can be quantified using a fluorescent dye (e.g., Calcein-AM) or a cell viability assay (e.g., CellTiter-Glo®).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of SB-237376 compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the SB-237376 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
IL-8 Induced Calcium Mobilization Assay
This assay measures the ability of SB-237376 to block the increase in intracellular calcium concentration in neutrophils following stimulation with IL-8.
Experimental Workflow:
Caption: Workflow for an IL-8 Induced Calcium Mobilization Assay.
Methodology:
-
Cell Preparation and Dye Loading:
-
Isolate human neutrophils as described for the chemotaxis assay.
-
Load the neutrophils with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation with the dye for 30-60 minutes at 37°C.
-
Wash the cells to remove extracellular dye and resuspend in a physiological buffer.
-
-
Calcium Measurement:
-
Place the dye-loaded neutrophils in a fluorometer cuvette or a 96-well plate suitable for fluorescence measurements.
-
Establish a baseline fluorescence reading.
-
Add various concentrations of SB-237376 and incubate for a short period (e.g., 2-5 minutes).
-
Add a stimulating concentration of IL-8 (e.g., 10-100 ng/mL) and record the change in fluorescence over time. The peak fluorescence intensity reflects the extent of calcium mobilization.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the IL-8-induced calcium response for each concentration of SB-237376.
-
Plot the percentage of inhibition against the logarithm of the SB-237376 concentration and determine the IC₅₀ value from the resulting dose-response curve.
-
Conclusion
The in vitro assays described provide a robust framework for characterizing the pharmacological profile of SB-237376 as a CXCR2 antagonist. By determining its binding affinity and its potency in functional assays such as neutrophil chemotaxis and calcium mobilization, researchers can effectively evaluate its potential as a tool for studying inflammatory processes and as a lead compound for drug development.
Application Notes and Protocols for SB-237376 Free Base in Patch Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-237376 is an investigational antiarrhythmic compound with a unique pharmacological profile, characterized by its dual-action blockade of both potassium and calcium ion channels. Specifically, it has been shown to inhibit the rapidly activating delayed rectifier potassium current (IKr) and, at higher concentrations, the L-type calcium current (ICa,L).[1] This dual-channel antagonism suggests potential antiarrhythmic efficacy with a reduced risk of proarrhythmic events compared to more selective IKr blockers.[1] Patch clamp electrophysiology is the gold-standard technique for elucidating the effects of compounds like SB-237376 on ion channel function at the cellular level.
These application notes provide a comprehensive overview and detailed protocols for the use of SB-237376 free base in patch clamp experiments, designed for researchers in pharmacology, physiology, and drug development.
Data Presentation
The following table summarizes the quantitative data regarding the electrophysiological effects of SB-237376.
| Parameter | Value | Experimental Preparation | Key Findings | Reference |
| IKr Inhibition (IC50) | 0.42 µM | Single canine ventricular myocytes | Demonstrates potent blockade of the rapidly activating delayed rectifier potassium current. | [1] |
| Maximum APD & QT Prolongation | 1-3 µM | Canine and rabbit left ventricular wedge preparations | The concentration-dependent prolongation of action potential duration (APD) and QT interval follows a bell-shaped curve. | [1] |
| ICa,L Blockade | High Concentrations (>3 µM) | Single canine ventricular myocytes | Use-dependent block of L-type calcium current, contributing to a self-limiting effect on APD prolongation at higher concentrations. | [1] |
| Induction of Early Afterdepolarizations (EADs) | 3 µM | Rabbit ventricular wedge preparations | Induced phase-2 EADs in 5 out of 6 rabbit preparations, but not in canine preparations, suggesting species-specific effects. | [1] |
Signaling Pathway and Mechanism of Action
The primary mechanism of action of SB-237376 at lower concentrations is the blockade of the hERG (human Ether-à-go-go-Related Gene) channel, which conducts the IKr current. This inhibition of potassium efflux during the repolarization phase of the cardiac action potential leads to its prolongation. At higher concentrations, SB-237376 also exhibits a use-dependent block of L-type calcium channels, which reduces the influx of calcium during the plateau phase of the action potential. This dual effect is crucial for its pharmacological profile.
Mechanism of action of SB-237376.
Experimental Protocols
The following protocols are representative for whole-cell patch clamp recordings to study the effects of SB-237376 on cardiac ion channels. These should be adapted based on the specific cell type and recording equipment.
Solution Preparation
Stock Solution of SB-237376:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the external solution. The final DMSO concentration should be kept below 0.1% to minimize solvent effects.
External (Bath) Solution (Tyrode's Solution):
-
Composition (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 0.33 NaH2PO4, 10 Glucose, 10 HEPES.
-
Adjust pH to 7.4 with NaOH.
-
Osmolarity should be adjusted to ~290-300 mOsm.
Internal (Pipette) Solution:
-
Composition (in mM): 120 K-Aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP, 0.1 Na-GTP.
-
Adjust pH to 7.2 with KOH.
-
Osmolarity should be adjusted to ~280-290 mOsm.
Cell Preparation
-
The choice of cellular preparation is critical. SB-237376 has been studied in isolated single canine and rabbit ventricular myocytes.[1]
-
For studies on specific human channels, HEK293 or CHO cells stably expressing the channel of interest (e.g., hERG) are commonly used.
-
Cells should be cultured to 60-80% confluency on glass coverslips suitable for microscopy and patch clamp recording.
Whole-Cell Patch Clamp Recording
Workflow:
Experimental workflow for patch clamp analysis.
Detailed Steps:
-
Pipette Fabrication: Pull borosilicate glass capillaries to produce micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Cell Visualization: Place the coverslip with adherent cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Seal Formation: Under visual control, carefully approach a single, healthy cell with the micropipette. Apply gentle positive pressure. Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: After establishing a giga-seal, apply a brief pulse of stronger suction to rupture the cell membrane patch under the pipette tip. This establishes electrical and diffusional access to the cell interior.
-
Data Acquisition:
-
Switch the amplifier to voltage-clamp mode.
-
Compensate for pipette capacitance and series resistance.
-
Apply appropriate voltage protocols to elicit the currents of interest. For IKr, a typical protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to observe the characteristic tail current. For ICa,L, a series of depolarizing steps from a holding potential of -80 mV can be used.
-
-
Drug Application:
-
Record stable baseline currents for several minutes.
-
Begin perfusion of the external solution containing the lowest concentration of SB-237376.
-
Allow sufficient time for the drug effect to reach a steady state before recording.
-
Perform a cumulative concentration-response by sequentially applying increasing concentrations of SB-237376.
-
Following the highest concentration, perfuse with a drug-free external solution to assess the reversibility of the block (washout).
-
Data Analysis
-
Measure the peak current amplitude (e.g., peak tail current for IKr) before and after drug application.
-
Calculate the percentage of current inhibition for each concentration of SB-237376.
-
Plot the percentage of inhibition as a function of the logarithm of the drug concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
Logical Relationship of SB-237376 Antagonism
The dual-channel blockade by SB-237376 presents a logical relationship where the desired antiarrhythmic effect (IKr block) is tempered by a potentially protective effect at higher concentrations (ICa,L block), which may mitigate the risk of excessive action potential prolongation and subsequent early afterdepolarizations.
Concentration-dependent effects of SB-237376.
References
In Vivo Studies of SB-237376 Free Base in Animal Models: Current Landscape
Despite a comprehensive search of available scientific literature, no specific in vivo studies utilizing SB-237376 free base in whole animal models have been identified. Research on this compound appears to be concentrated on ex vivo and in vitro preparations, primarily in the context of cardiac electrophysiology.
The primary study identified, conducted by Xu et al. (2003), investigated the electrophysiologic effects of SB-237376 in isolated cardiac tissue preparations.[1] This research provides foundational knowledge about the compound's mechanism of action but does not extend to studies in living animal models.
Insights from Ex Vivo Cardiac Studies
The available research on SB-237376 has been conducted on isolated heart tissues, specifically arterially perfused wedge preparations from canine and rabbit left ventricles, as well as single myocytes.[1] These ex vivo models allow for detailed investigation of the direct effects of a compound on cardiac tissue without the complexities of systemic circulation, metabolism, and other physiological factors present in a whole animal.
Key Findings from Ex Vivo Experiments:
-
Mechanism of Action: SB-237376 is characterized as a dual potassium and calcium channel blocker.[1]
-
Electrophysiological Effects: The compound prolongs the action potential duration (APD) and QT interval in a concentration-dependent manner, with a maximal response observed at 1-3 µM.[1] It inhibits the rapidly activating delayed rectifier potassium current (IKr) with an IC50 of 0.42 µM and also blocks the L-type calcium current (ICa,L) at higher concentrations.[1]
-
Proarrhythmic Potential: In rabbit ventricular wedge preparations, SB-237376 at a concentration of 3 µM induced phase-2 early afterdepolarizations (EADs), a potential marker for proarrhythmic risk.[1] However, the study suggests that the compound may have a lower proarrhythmic risk compared to other IKr inhibitors like dl-sotalol, which is attributed to its self-limiting effects at higher concentrations due to the blockade of ICa,L.[1]
Signaling Pathway and Experimental Workflow
Based on the ex vivo data, the primary signaling pathway affected by SB-237376 involves the modulation of ion channels crucial for cardiac repolarization. The experimental workflow in the key study involved isolating cardiac tissue and perfusing it with solutions containing varying concentrations of the compound while recording electrophysiological parameters.
References
SB-237376 Free Base: A Tool for Investigating Cardiac Electrophysiology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
SB-237376 is a benzamide derivative that exhibits a unique pharmacological profile as a dual blocker of both the rapid component of the delayed rectifier potassium current (IKr) and the L-type calcium current (ICa,L) in cardiac myocytes.[1] This dual-channel antagonism makes SB-237376 a valuable research tool for dissecting the complex interplay of ion channels in shaping the cardiac action potential and for investigating mechanisms of arrhythmogenesis. Its concentration-dependent effects, particularly the bell-shaped response of action potential duration (APD) and QT interval prolongation, offer a unique model to study the fine balance between antiarrhythmic efficacy and proarrhythmic risk.[1]
These application notes provide a comprehensive overview of the electrophysiological properties of SB-237376 and detailed protocols for its use in in-vitro cardiac electrophysiology studies.
Mechanism of Action
SB-237376's primary mechanism of action involves the blockade of the IKr channel, which is crucial for cardiac repolarization. This inhibition leads to a prolongation of the action potential duration.[1] At higher concentrations, SB-237376 also exhibits a use-dependent block of the ICa,L channel.[1] This secondary effect is thought to mitigate the proarrhythmic potential often associated with pure IKr blockers by preventing excessive APD prolongation and the development of early afterdepolarizations (EADs), particularly at slower heart rates.[1]
The signaling pathway can be visualized as follows:
Caption: Mechanism of action of SB-237376.
Data Presentation
The following tables summarize the quantitative electrophysiological effects of SB-237376 observed in canine and rabbit ventricular preparations.
Table 1: Inhibitory Concentration of SB-237376 on IKr
| Parameter | Species | Value |
| IC50 | Canine | 0.42 µM |
Table 2: Concentration-Dependent Effects of SB-237376 on Action Potential Duration (APD) and QT Interval
| Concentration (µM) | Species | Effect on APD | Effect on QT Interval | Notes |
| 1 - 3 | Canine & Rabbit | Maximum Prolongation | Maximum Prolongation | Bell-shaped response observed.[1] |
| > 3 | Canine & Rabbit | Attenuated Prolongation | Attenuated Prolongation | Due to concomitant ICa,L block.[1] |
Table 3: Species-Specific Proarrhythmic Effects of SB-237376
| Concentration (µM) | Species | Induction of Early Afterdepolarizations (EADs) | Effect on Transmural Dispersion of Repolarization (TDR) |
| 3 | Rabbit | Induced in 5 out of 6 preparations | Larger increase compared to canine |
| 3 | Canine | Not induced in 6 preparations | Smaller increase compared to rabbit |
Experimental Protocols
The following are detailed protocols for investigating the electrophysiological effects of SB-237376. These are representative protocols and may require optimization based on specific experimental conditions.
Protocol 1: Whole-Cell Patch-Clamp Recording of IKr
Objective: To determine the IC50 of SB-237376 for the IKr channel.
Workflow:
Caption: Workflow for IKr patch-clamp experiment.
Methodology:
-
Cell Preparation: Isolate single ventricular myocytes from canine or rabbit hearts using enzymatic digestion.
-
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH. To isolate IKr, other currents can be blocked (e.g., using a low Na+ solution, nifedipine for ICa,L, and a specific IKs blocker if necessary).
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential of -50 mV.
-
Apply a depolarizing pulse to +20 mV for 2 seconds to activate IKr.
-
Repolarize the membrane to -40 mV to elicit the IKr tail current.
-
-
Drug Application:
-
Record baseline IKr tail currents.
-
Perfuse the cell with increasing concentrations of SB-237376 (e.g., 0.01, 0.1, 0.42, 1, 3, 10 µM). Allow for steady-state block to be reached at each concentration.
-
-
Data Analysis:
-
Measure the peak amplitude of the IKr tail current at each concentration.
-
Normalize the current amplitude to the baseline value.
-
Plot the normalized current as a function of SB-237376 concentration and fit the data to a Hill equation to determine the IC50.
-
Protocol 2: Whole-Cell Patch-Clamp Recording of ICa,L
Objective: To characterize the use-dependent block of ICa,L by SB-237376.
Workflow:
Caption: Workflow for ICa,L patch-clamp experiment.
Methodology:
-
Cell Preparation: As described in Protocol 1.
-
Solutions:
-
External Solution (in mM): 135 N-methyl-D-glucamine, 5.4 CsCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 5.5 Glucose; pH adjusted to 7.4 with CsOH. Potassium currents are blocked by Cs+.
-
Internal Solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with CsOH.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a prepulse to -40 mV for 500 ms to inactivate sodium channels.
-
Apply a train of depolarizing pulses to 0 mV for 200 ms at a frequency of 1 Hz to elicit ICa,L.
-
-
Drug Application:
-
Record baseline ICa,L peak currents during the pulse train.
-
Perfuse the cell with a high concentration of SB-237376 (e.g., 10 µM).
-
-
Data Analysis:
-
Measure the peak inward ICa,L for each pulse in the train in the absence and presence of SB-237376.
-
Plot the normalized current amplitude as a function of pulse number to demonstrate use-dependent block.
-
Protocol 3: Recording of Action Potentials from Arterially Perfused Ventricular Wedge Preparations
Objective: To investigate the effects of SB-237376 on action potential duration (APD), transmural dispersion of repolarization (TDR), and the induction of early afterdepolarizations (EADs).
Workflow:
References
Application Notes: L-type Calcium Current Inhibition with SB-237376 Free Base
Introduction
SB-237376 is a dual-action ion channel blocker, exhibiting inhibitory effects on both the rapidly activating delayed rectifier potassium current (IKr) and the L-type calcium current (ICa,L).[1][2][3] Its primary characterization has been in the context of cardiac electrophysiology, where the combined blockade of these two channels is suggested to offer antiarrhythmic efficacy with a reduced risk of proarrhythmia compared to more specific IKr inhibitors.[4] While its inhibition of IKr is potent, with an IC50 in the sub-micromolar range, its blockade of L-type calcium channels occurs at higher concentrations.[1][2][3][4] These notes provide an overview of its application in studying L-type calcium current inhibition.
Mechanism of Action
L-type calcium channels (LTCCs) are voltage-gated ion channels crucial for excitation-contraction coupling in muscle cells and for various signaling pathways in neurons, including gene expression and synaptic plasticity.[5][6] SB-237376 physically obstructs the pore of the L-type calcium channel, thereby reducing the influx of calcium ions into the cell upon membrane depolarization. This action is use-dependent, and the compound is thought to interact with the channel in both its inactivated and rested states.[4] The reduction in calcium influx subsequently modulates downstream calcium-dependent signaling cascades.
References
- 1. L-type calcium channel ligands block nicotine-induced signaling to CREB by inhibiting nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-blockers augment L-type Ca2+ channel activity by targeting spatially restricted β2AR signaling in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Control of L-type calcium current during the action potential of guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.axolbio.com [docs.axolbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Electrophysiologic effects of SB-237376: a new antiarrhythmic compound with dual potassium and calcium channel blocking action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Early Afterdepolarizations with SB-237376 Free Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
Early afterdepolarizations (EADs) are abnormal depolarizations that interrupt phase 2 or phase 3 of the cardiac action potential. These events are a cellular mechanism that can lead to life-threatening cardiac arrhythmias, such as Torsades de Pointes (TdP). The study of EADs is crucial for understanding arrhythmogenesis and for the safety assessment of new drug candidates. SB-237376 is a valuable pharmacological tool for inducing EADs in a controlled experimental setting. It is a dual-action compound that primarily inhibits the rapid component of the delayed rectifier potassium current (I_Kr), prolonging the action potential duration (APD), and at higher concentrations, it also blocks the L-type calcium current (I_Ca,L).[1] This dual activity provides a model for studying the delicate balance of ionic currents that governs cardiac repolarization and its pathological alterations.
These application notes provide a detailed protocol for inducing EADs using SB-237376 in isolated cardiac myocytes, along with the underlying mechanisms and data presentation guidelines.
Mechanism of Action of SB-237376 in Inducing EADs
SB-237376 induces EADs primarily by prolonging the cardiac action potential duration (APD) through the inhibition of the I_Kr current.[1] The prolongation of the APD, particularly the plateau phase (phase 2), creates a window of vulnerability for the reactivation of inward currents, most notably the L-type calcium current (I_Ca,L).[2][3] This reactivation of I_Ca,L provides the depolarizing current necessary to generate an EAD.
At higher concentrations, SB-237376 also exhibits a use-dependent block of the I_Ca,L.[1] This secondary effect can be self-limiting for the proarrhythmic effect, as excessive blockage of I_Ca,L would counteract the primary mechanism of EAD formation.[1] The concentration-dependent effects of SB-237376 are bell-shaped, with maximal APD prolongation observed at 1-3 µM.[1]
Data Presentation
Quantitative data from experiments should be summarized for clear interpretation and comparison.
Table 1: Electrophysiological Effects of SB-237376
| Parameter | Species | Preparation | Concentration (µM) | Effect | Reference |
| I_Kr | - | Single myocytes | 0.42 | IC50 for inhibition | [1] |
| Action Potential Duration (APD) | Canine, Rabbit | Single myocytes, Wedge preparations | 1-3 | Maximum prolongation | [1] |
| QT Interval | Canine, Rabbit | Wedge preparations | 1-3 | Maximum prolongation | [1] |
| L-type Ca current (I_Ca,L) | - | Single myocytes | High concentrations | Use-dependent block | [1] |
| Phase 2 EADs | Rabbit | Wedge preparations | 3 | Induced in 5 of 6 preparations | [1] |
| Phase 2 EADs | Canine | Wedge preparations | 3 | Not induced | [1] |
Experimental Protocols
Protocol 1: Induction of EADs in Isolated Ventricular Myocytes
This protocol describes the induction of EADs in single ventricular myocytes using SB-237376.
Materials:
-
SB-237376 free base
-
Isolated ventricular myocytes (e.g., from rabbit)
-
Tyrode's solution (see recipe below)
-
Patch-clamp setup with current-clamp and voltage-clamp capabilities
-
Microscope and perfusion system
-
Data acquisition and analysis software
Tyrode's Solution Recipe (example):
-
NaCl: 140 mM
-
KCl: 5.4 mM
-
CaCl2: 1.8 mM
-
MgCl2: 1 mM
-
HEPES: 10 mM
-
Glucose: 10 mM
-
Adjust pH to 7.4 with NaOH
Procedure:
-
Cell Preparation: Isolate ventricular myocytes from the desired species (rabbit is a suitable model for SB-237376-induced EADs) using standard enzymatic digestion protocols.[3]
-
Cell Plating: Plate the isolated myocytes in a recording chamber on the microscope stage and perfuse with Tyrode's solution at a physiological temperature (e.g., 35-37°C).
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration in current-clamp mode.
-
Record baseline action potentials by stimulating the myocyte at a slow pacing cycle length (e.g., 2-5 seconds) to favor EAD induction.[4]
-
-
Application of SB-237376:
-
Prepare a stock solution of SB-237376 in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration in Tyrode's solution. A concentration of 3 µM is recommended for inducing EADs.[1]
-
Perfuse the cell with the SB-237376-containing solution.
-
-
Data Acquisition:
-
Continuously record the membrane potential.
-
Observe for the prolongation of the action potential duration and the emergence of phase 2 EADs.
-
-
Washout: After observing the effects, perfuse the cell with the control Tyrode's solution to wash out the drug and observe for the reversal of the effects.
Protocol 2: Characterization of Ionic Currents
To further investigate the mechanism of EADs, voltage-clamp experiments can be performed to measure the effects of SB-237376 on specific ion channels.
Procedure:
-
Follow steps 1-3 of Protocol 1, but establish the whole-cell patch-clamp configuration in voltage-clamp mode.
-
I_Kr Measurement:
-
Apply a voltage protocol designed to isolate the I_Kr current.
-
Record baseline I_Kr.
-
Perfuse with SB-237376 (e.g., 0.42 µM for IC50) and record the inhibited current.
-
-
I_Ca,L Measurement:
-
Apply a voltage protocol to elicit the I_Ca,L.
-
Record baseline I_Ca,L.
-
Perfuse with a higher concentration of SB-237376 and record the blocked current. Note the use-dependency by varying the stimulation frequency.
-
Visualizations
References
- 1. Electrophysiologic effects of SB-237376: a new antiarrhythmic compound with dual potassium and calcium channel blocking action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Early Afterdepolarizations and Cardiac Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting the ionic mechanisms of early afterdepolarizations in cardiomyocytes: predominant by Ca waves or Ca currents? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shaping a new Ca2+ conductance to suppress early afterdepolarizations in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SB-237376 Free Base in Long QT Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to SB-237376 and its Relevance to Long QT Syndrome
Long QT Syndrome (LQTS) is a cardiac rhythm disorder characterized by a prolongation of the QT interval on an electrocardiogram, which can lead to life-threatening arrhythmias such as Torsades de Pointes (TdP).[1] LQTS can be either congenital, arising from mutations in genes encoding cardiac ion channels, or acquired, often as a side effect of certain medications. The underlying mechanism of LQTS typically involves a reduction in repolarizing potassium currents or an increase in depolarizing sodium or calcium currents during the cardiac action potential.
SB-237376 is a valuable investigational compound for studying the mechanisms of LQTS and evaluating potential antiarrhythmic strategies. It exhibits a dual ion channel blocking activity, targeting both the rapidly activating delayed rectifier potassium current (IKr) and the L-type calcium current (ICa,L).[2][3][4] This dual-action profile makes it a unique tool for dissecting the interplay between these two critical currents in both normal cardiac repolarization and the pathological state of LQTS. The inhibition of IKr by SB-237376 mimics the electrophysiological defect seen in LQT2, one of the most common forms of congenital LQTS, allowing for the creation of robust in vitro and ex vivo models of the disease. Furthermore, its concomitant blockade of ICa,L at higher concentrations may offer a protective effect against the proarrhythmic consequences of IKr inhibition, a key area of investigation in the development of safer antiarrhythmic drugs.
Mechanism of Action of SB-237376
SB-237376's primary mechanism of action is the blockade of the IKr current, which is crucial for the repolarization of the cardiac action potential.[2] The IKr current is conducted by the hERG (human Ether-à-go-go-Related Gene) potassium channel. Inhibition of this current leads to a prolongation of the action potential duration (APD) and, consequently, the QT interval.[2]
At higher concentrations, SB-237376 also blocks the L-type calcium current (ICa,L).[2][3][4] This current is responsible for the plateau phase of the cardiac action potential and is a key trigger for calcium-induced calcium release and myocyte contraction. The blockade of ICa,L can shorten the APD and suppress early afterdepolarizations (EADs), which are known triggers for TdP. This dual-channel blockade results in a "bell-shaped" concentration-response curve for APD and QT interval prolongation, where the effects are self-limited at higher concentrations due to the engagement of the ICa,L block.[2] This property suggests a potentially lower proarrhythmic risk compared to pure IKr blockers.[2][3]
Data Presentation: Electrophysiological Effects of SB-237376
The following tables summarize the known quantitative effects of SB-237376 on cardiac ion channels and action potential parameters.
| Parameter | Value | Species/Model | Reference |
| IKr Inhibition (IC50) | 0.42 µM | Canine Ventricular Myocytes | [2] |
| ICa,L Inhibition | Blockade at high concentrations (Specific IC50 not reported) | Canine Ventricular Myocytes | [2] |
| Concentration | Effect on APD and QT Interval | Species/Model | Reference |
| 1-3 µM | Maximum prolongation (Bell-shaped response) | Canine and Rabbit Ventricular Wedge | [2] |
| 3 µM | Induction of Phase-2 Early Afterdepolarizations (EADs) | Rabbit Ventricular Wedge | [2] |
Experimental Protocols
Preparation of SB-237376 Free Base Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Protocol:
-
Weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolve the powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (to 37°C) can be used if necessary to aid dissolution.
-
Aliquot the stock solution into single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Whole-Cell Patch-Clamp Electrophysiology for IKr and ICa,L Measurement
Cell Preparation:
-
Isolate ventricular myocytes from rabbit or canine hearts using established enzymatic digestion protocols.
-
Maintain the isolated myocytes in a holding solution at room temperature for use within 8 hours.
Recording Solutions:
-
External Solution for IKr: (in mM) 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Pipette Solution for IKr: (in mM) 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
External Solution for ICa,L: (in mM) 137 N-methyl-D-glucamine (NMDG), 20 CsCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with CsOH. (K+ and Na+ are replaced to minimize interfering currents).
-
Pipette Solution for ICa,L: (in mM) 130 CsCl, 1 MgCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with CsOH.
Voltage-Clamp Protocols:
-
For IKr (hERG) Current:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing pulse to +20 mV for 1 second to activate the channels.
-
Repolarize to -50 mV for 1 second to elicit the characteristic large tail current of IKr.
-
Repeat this protocol at a regular frequency (e.g., every 10 seconds).
-
To isolate IKr, the current can be measured before and after the application of a specific IKr blocker (e.g., E-4031) and the difference calculated.
-
-
For ICa,L Current:
-
Hold the cell at a membrane potential of -40 mV to inactivate sodium channels.
-
Apply a depolarizing pulse to 0 mV for 200-300 ms.
-
Return to the holding potential.
-
Repeat this protocol at a regular frequency (e.g., every 5 seconds).
-
The peak inward current during the depolarizing pulse represents ICa,L.
-
Application of SB-237376:
-
Prepare serial dilutions of the SB-237376 stock solution in the appropriate external solution immediately before use.
-
After obtaining a stable baseline recording, perfuse the cell with the SB-237376-containing solution.
-
Record the current at steady-state for each concentration to determine the concentration-dependent block.
Arterially Perfused Ventricular Wedge Preparation
Preparation:
-
Excise the heart from an anesthetized rabbit or dog and place it in cold cardioplegic Tyrode's solution.
-
Dissect a transmural wedge from the left ventricular free wall.
-
Cannulate a small coronary artery branch supplying the wedge.
-
Mount the preparation in a tissue bath and perfuse with oxygenated Tyrode's solution (37°C) via the cannula.
Tyrode's Solution Composition (in mM): 129 NaCl, 4.0 KCl, 1.8 CaCl2, 1.0 MgCl2, 20 NaHCO3, 0.9 NaH2PO4, 5.5 glucose; bubbled with 95% O2 / 5% CO2.
Recording:
-
Place a stimulating electrode on the endocardial surface.
-
Record transmembrane action potentials from the epicardial and endocardial surfaces using floating microelectrodes.
-
Simultaneously record a transmural pseudo-electrocardiogram (ECG) to measure the QT interval.
-
After obtaining stable baseline recordings, perfuse the wedge with increasing concentrations of SB-237376 and record the effects on APD and QT interval.
Application in Different Long QT Syndrome Subtypes
While direct experimental data on SB-237376 in specific LQTS subtypes is limited, its known mechanism of action allows for informed hypotheses on its utility in studying these conditions.
-
LQT2 (IKr loss-of-function): SB-237376 directly phenocopies the primary defect in LQT2 by blocking the IKr current. This makes it an excellent tool to create cellular and tissue models of LQT2 to study the downstream consequences of reduced IKr and to test potential therapeutic interventions. The dual ICa,L blockade at higher concentrations can be used to investigate the role of calcium influx in the arrhythmogenesis of LQT2.
-
LQT1 (IKs loss-of-function): In LQT1, the repolarization reserve is reduced due to a deficient slowly activating delayed rectifier potassium current (IKs). The application of SB-237376 to an LQT1 model would further compromise repolarization by blocking the remaining major repolarizing current, IKr. This could be used to create a more severe phenotype and to study the conditions under which arrhythmias are triggered when multiple repolarization pathways are impaired.
-
LQT3 (Late INa gain-of-function): LQT3 is caused by an increase in the late sodium current (INa-L), which prolongs the action potential. The primary arrhythmogenic mechanism in LQT3 is the prolonged depolarization. While SB-237376 does not directly target the late sodium current, its effects on IKr and ICa,L can be used to investigate the interplay of these currents with the enhanced INa-L. The ICa,L blocking property of SB-237376 at higher concentrations could potentially counteract the prolonged depolarization and suppress EADs in an LQT3 model.
Visualizations
Caption: Signaling pathway in Long QT Syndrome and the dual inhibitory action of SB-237376.
Caption: Experimental workflow for investigating SB-237376 effects.
Caption: Concentration-dependent effects of SB-237376.
References
- 1. The congenital long QT syndrome Type 3: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Electrophysiologic effects of SB-237376: a new antiarrhythmic compound with dual potassium and calcium channel blocking action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Recommended solvent and concentration for SB-237376 free base
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the recommended solvent, concentration, and relevant protocols for the use of SB-237376 free base, a potent dual potassium and calcium channel blocker. The information is intended to guide researchers in designing and executing experiments in the field of cardiac electrophysiology and arrhythmia research.
Introduction
SB-237376 is a valuable pharmacological tool for investigating cardiac arrhythmias. It primarily acts by inhibiting the rapidly activating delayed rectifier potassium current (IKr), with a reported IC50 of 0.42 µM.[1] At higher concentrations, it also blocks the L-type calcium current (ICa,L).[1] This dual-channel blocking action is thought to contribute to its antiarrhythmic efficacy with a potentially lower proarrhythmic risk compared to more specific IKr blockers.[1]
Solubility and Stock Solution Preparation
Proper dissolution and preparation of stock solutions are critical for obtaining accurate and reproducible experimental results. The solubility of this compound in common laboratory solvents is summarized in the table below.
| Solvent | Maximum Concentration |
| Dimethyl Sulfoxide (DMSO) | ≤ 120 mM |
| Absolute Ethanol | ≤ 30 mM |
Protocol for Stock Solution Preparation (10 mM in DMSO):
-
Materials:
-
This compound (Molecular Weight: 387.43 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
-
Procedure:
-
To prepare a 10 mM stock solution, weigh out 3.874 mg of this compound.
-
Add 1 mL of anhydrous DMSO to the vial containing the compound.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller working volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term use.
-
Note: For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Experimental Protocols
The following protocols are based on the foundational work by Xu et al. (2003) and are intended to serve as a starting point for in vitro cardiac electrophysiology studies.
In Vitro Electrophysiology in Single Myocytes
Objective: To measure the effect of SB-237376 on cardiac ion channels (IKr and ICa,L) in isolated cardiomyocytes.
Workflow:
Methodology:
-
Cell Isolation: Isolate ventricular myocytes from a suitable animal model (e.g., canine or rabbit) using established enzymatic digestion protocols.
-
Recording Setup: Use the whole-cell patch-clamp technique to record ionic currents.
-
IKr Measurement:
-
Use a specific voltage-clamp protocol to elicit IKr.
-
Record baseline IKr in the absence of the compound.
-
Perfuse the cells with increasing concentrations of SB-237376 (e.g., 0.1 µM to 10 µM) and record the corresponding IKr.
-
-
ICa,L Measurement:
-
Use a specific voltage-clamp protocol to elicit ICa,L.
-
Record baseline ICa,L.
-
Apply higher concentrations of SB-237376 to observe its effect on ICa,L.
-
-
Data Analysis:
-
Measure the peak tail current for IKr and the peak inward current for ICa,L at each concentration.
-
Normalize the current amplitudes to the baseline values.
-
Plot the normalized current as a function of the SB-237376 concentration and fit the data to a Hill equation to determine the IC50 for IKr inhibition.
-
Perfused Wedge Preparation
Objective: To assess the effects of SB-237376 on action potential duration (APD), QT interval, and the induction of early afterdepolarizations (EADs) in a multicellular preparation that retains some of the three-dimensional properties of the ventricular wall.
Methodology:
-
Preparation: Dissect a wedge of the left ventricular free wall from a suitable animal heart (e.g., rabbit or canine) and arterially perfuse it with Tyrode's solution.
-
Recording: Place recording electrodes to measure the transmural electrocardiogram (ECG) and intracellular action potentials from different layers of the ventricular wall (e.g., epicardium, mid-myocardium, and endocardium).
-
Drug Perfusion: After recording baseline parameters, perfuse the preparation with Tyrode's solution containing SB-237376 at relevant concentrations (e.g., 1-3 µM).[1]
-
Data Analysis:
-
Measure the APD at 90% repolarization (APD90) from the action potential recordings.
-
Measure the QT interval from the transmural ECG.
-
Observe for the occurrence of EADs.
-
Mechanism of Action and Signaling Pathway
SB-237376 exerts its primary effects by directly interacting with and blocking specific ion channels. The signaling pathway is therefore a direct consequence of this ion channel modulation.
Explanation of the Pathway:
-
Inhibition of IKr: SB-237376 potently blocks the IKr current, which is crucial for the repolarization phase of the cardiac action potential. This inhibition leads to a prolongation of the action potential duration (APD).
-
Blockade of ICa,L: At higher concentrations, SB-237376 also blocks the L-type calcium current. This action can limit the extent of APD prolongation and may contribute to its lower proarrhythmic potential by reducing the likelihood of EADs.
-
Cellular and Tissue-Level Consequences: The prolongation of APD at the cellular level manifests as a prolongation of the QT interval on the ECG at the tissue level. While this is the basis of its antiarrhythmic effect, excessive APD prolongation can also lead to EADs, a potential trigger for arrhythmias. The dual-channel blocking activity of SB-237376 represents a mechanism to balance these effects.
Summary of Quantitative Data
| Parameter | Value | Experimental System |
| IKr Inhibition (IC50) | 0.42 µM | Single Myocytes |
| Concentration for EAD Induction | 3 µM | Rabbit Ventricular Wedge |
| Solubility in DMSO | ≤ 120 mM | N/A |
| Solubility in Absolute Ethanol | ≤ 30 mM | N/A |
These application notes are intended to serve as a comprehensive guide for researchers utilizing this compound. Adherence to these guidelines for solvent selection, concentration, and experimental protocols will contribute to the generation of reliable and reproducible data.
References
Troubleshooting & Optimization
SB-237376 free base solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of SB-237376 free base. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is SB-237376 and what is its mechanism of action?
SB-237376 is a research compound that acts as a potassium and calcium channel blocker. In cardiac electrophysiology studies, it has been shown to inhibit the rapidly activating delayed rectifier potassium current (IKr) and, at higher concentrations, the L-type calcium current (ICa,L). This dual-channel blockade can modulate the cardiac action potential, making it a tool for investigating cardiac arrhythmias.
Q2: What are the recommended solvents for dissolving this compound?
This compound is known to be soluble in dimethyl sulfoxide (DMSO). For many research-grade compounds, precise quantitative solubility data in a range of solvents is not always publicly available. It is recommended to consult the Certificate of Analysis provided by the supplier for any available solubility information. For practical purposes, preparing a high-concentration stock solution in DMSO is a common starting point.
Q3: How should I prepare a stock solution of SB-237376?
It is advisable to prepare a concentrated stock solution in an organic solvent like DMSO. This stock can then be diluted into aqueous buffers for your experiments. Be mindful that adding a DMSO stock solution to an aqueous buffer can sometimes cause the compound to precipitate if its solubility limit in the final buffer is exceeded. It is crucial to determine the optimal final concentration and the maximum tolerable percentage of DMSO for your specific assay.
Q4: What are the recommended storage conditions for this compound and its solutions?
For the solid (powder) form of this compound, short-term storage at 0°C and long-term storage at -20°C is recommended. For stock solutions in DMSO, it is generally advisable to aliquot the solution into smaller, single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. The stability of SB-237376 in aqueous solutions for extended periods is not well-documented and should be determined experimentally.
Solubility and Stability Data
Quantitative solubility and stability data for this compound are not extensively published. The following tables provide a framework for the type of data researchers should aim to generate and record for their specific experimental conditions.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Observations |
| DMSO | Soluble | Clear solution at concentrations typically used for stock solutions (e.g., ≥10 mM). |
| Water | Sparingly Soluble | Likely to have low aqueous solubility. |
| Ethanol | Undetermined | Solubility should be tested empirically. |
| PBS (pH 7.4) | Undetermined | Solubility is expected to be low and may be pH-dependent. |
Table 2: Recommended Storage Conditions
| Form | Short-Term Storage | Long-Term Storage |
| Solid (Powder) | 0°C | -20°C |
| DMSO Stock Solution | -20°C | -80°C |
Troubleshooting Guides
Issue 1: Precipitation of SB-237376 in Aqueous Buffer
Possible Cause: The aqueous solubility of this compound is low, and adding a concentrated DMSO stock to your experimental buffer can cause the compound to crash out of solution.
Troubleshooting Steps:
-
Decrease the Final Concentration: Test a lower final concentration of SB-237376 in your assay.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is as low as possible (typically <0.5%) to minimize its own biological effects and to reduce the chances of precipitation.
-
Use a Different Formulation: If available, consider using a salt form of SB-237376 (e.g., hydrochloride salt), which may have improved aqueous solubility.
-
Sonication: Briefly sonicate the final solution to aid in dissolution, but be cautious as this can generate heat and potentially degrade the compound.
-
Warm the Solution: Gently warming the solution may help, but this should be done with care as it can affect compound stability.
Issue 2: Inconsistent Experimental Results
Possible Cause: The instability of SB-237376 in your experimental buffer or degradation of the stock solution over time can lead to variability in your results.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of SB-237376 in your aqueous buffer immediately before each experiment.
-
Assess Stock Solution Stability: If you suspect your DMSO stock is degrading, prepare a fresh stock from the solid compound. It is good practice to aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
Perform a Stability Study: Use the experimental protocol provided below to determine the stability of SB-237376 in your specific experimental buffer over the time course of your experiment.
Experimental Protocols
Protocol 1: Determining the Aqueous Solubility of this compound
Objective: To estimate the solubility of SB-237376 in a specific aqueous buffer.
Methodology:
-
Prepare a 10 mM stock solution of SB-237376 in 100% DMSO.
-
Create a series of dilutions of the stock solution into your aqueous buffer of choice (e.g., PBS, pH 7.4). Start with a high concentration (e.g., 100 µM) and perform serial dilutions.
-
Visually inspect each dilution for any signs of precipitation (cloudiness, visible particles) immediately after preparation and after a set incubation period (e.g., 1 hour) at the experimental temperature.
-
The highest concentration that remains a clear solution can be considered an estimate of the compound's solubility under those conditions.
Protocol 2: Assessing the Stability of SB-237376 in Solution
Objective: To evaluate the stability of SB-237376 in an aqueous experimental buffer over time.
Methodology:
-
Prepare a fresh solution of SB-237376 in your experimental buffer at the desired final concentration.
-
Divide the solution into several aliquots.
-
Analyze one aliquot immediately (time point 0) using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) to determine the initial concentration and purity.
-
Incubate the remaining aliquots at the intended experimental temperature.
-
At various time points (e.g., 2, 4, 8, 24 hours), analyze an aliquot by HPLC.
-
Compare the peak area of SB-237376 at each time point to the peak area at time 0 to determine the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.
Visualizations
Caption: Troubleshooting workflow for SB-237376 solution preparation.
Caption: Cardiac action potential phases and the targets of SB-237376.
Technical Support Center: Optimizing SB-237376 Free Base for IKr Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SB-237376 free base for IKr (hERG) channel inhibition experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical data summaries to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of SB-237376?
A1: SB-237376 is an inhibitor of the rapidly activating delayed rectifier potassium current (IKr), which is encoded by the human Ether-à-go-go-Related Gene (hERG). By blocking the hERG potassium channels, SB-237376 prolongs the cardiac action potential duration.
Q2: What is the reported IC50 for SB-237376 on the IKr current?
A2: The half-maximal inhibitory concentration (IC50) of SB-237376 for IKr inhibition is approximately 0.42 µM.
Q3: Are there any known off-target effects of SB-237376?
A3: Yes, at higher concentrations, SB-237376 has been shown to block L-type calcium channels. This dual-channel blockade can be a critical consideration in experimental design and data interpretation.
Q4: What is the recommended working concentration range for SB-237376?
A4: For optimal IKr inhibition and to observe maximum prolongation of action potential duration (APD) and QT interval, a concentration range of 1-3 µM is generally recommended. However, the optimal concentration may vary depending on the specific cell type and experimental conditions.
Q5: What is the CAS number for this compound?
A5: The CAS number for this compound is 179258-59-4.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound, particularly concerning its solubility and experimental application.
Issue 1: Precipitation of this compound in aqueous buffer.
-
Cause: this compound has limited solubility in aqueous solutions. Precipitation can occur when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous experimental buffer.
-
Solutions:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 1% (v/v), to minimize its potential effects on the biological system and to avoid precipitation.
-
pH Adjustment: The solubility of SB-237376 may be pH-dependent. Empirically test a range of pH values for your aqueous buffer to identify the optimal pH for solubility.
-
Use of Solubility Enhancers: Consider incorporating solubility-enhancing agents such as cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) or non-ionic surfactants into your buffer.
-
Freshly Prepare Working Solutions: Prepare the final working solution immediately before each experiment to minimize the risk of precipitation over time.
-
Sonication: Gentle sonication of the final working solution can sometimes help to redissolve small amounts of precipitate.
-
Issue 2: Inconsistent or weaker than expected IKr inhibition.
-
Cause: This could be due to several factors, including inaccurate concentration of the working solution, degradation of the compound, or issues with the experimental setup.
-
Solutions:
-
Verify Stock Solution Concentration: Ensure your stock solution was prepared accurately. If possible, verify the concentration using a suitable analytical method.
-
Proper Storage: Store the this compound powder and stock solutions at the recommended temperature (typically -20°C) and protected from light to prevent degradation.
-
Cell Health and Electrophysiology Rig: Confirm that the cells used for the experiment are healthy and that the patch-clamp setup is functioning correctly. Run appropriate positive and negative controls.
-
Compound Adsorption: Use low-adhesion polypropylene tubes to prepare and store solutions to minimize the loss of compound due to adsorption to plastic surfaces.
-
Issue 3: Observing unexpected electrophysiological effects.
-
Cause: At higher concentrations, SB-237376 can block L-type calcium channels, which can confound the interpretation of its effects on IKr.
-
Solutions:
-
Concentration-Response Curve: Perform a full concentration-response analysis to identify the concentration range where SB-237376 selectively inhibits IKr without significantly affecting other channels.
-
Use of Specific Blockers: In your experimental design, consider using specific blockers for other relevant ion channels to isolate the effect on IKr.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₅N₃O₅ | [1][2] |
| Molecular Weight | 387.43 g/mol | [1][2] |
| CAS Number | 179258-59-4 | [1][2] |
| Solubility in DMSO | Soluble | [3] |
| Aqueous Solubility | Limited (Specific data not readily available) | - |
Table 2: Pharmacological Properties of SB-237376
| Parameter | Value | Cell Type/System | Reference |
| IKr (hERG) IC50 | 0.42 µM | Not specified | - |
| Optimal Concentration for APD/QT Prolongation | 1-3 µM | Not specified | - |
| Off-Target Effect | L-type Ca²⁺ channel blockade | Not specified | - |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of 100% anhydrous dimethyl sulfoxide (DMSO) to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).[3]
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., to 37°C) may aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in low-adhesion polypropylene tubes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Protocol 2: Manual Patch-Clamp Electrophysiology for IKr (hERG) Inhibition Assay
-
Cell Culture: Culture cells stably expressing the hERG channel (e.g., HEK293 or CHO cells) under standard conditions.
-
Cell Preparation: On the day of the experiment, detach the cells and resuspend them in the extracellular recording solution.
-
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Intracellular Solution (in mM): 120 KCl, 10 HEPES, 10 EGTA, 5 MgATP; pH adjusted to 7.2 with KOH.
-
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a holding potential of -80 mV.
-
To elicit IKr tail currents, apply a depolarizing step to +20 mV for 1-2 seconds, followed by a repolarizing step to -50 mV.
-
-
Compound Application:
-
Prepare the final working concentrations of SB-237376 by diluting the DMSO stock solution into the extracellular solution immediately before use. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 1%.
-
Perfuse the cells with the control extracellular solution to establish a stable baseline current.
-
Apply the different concentrations of SB-237376 and record the inhibition of the IKr tail current.
-
-
Data Analysis:
-
Measure the peak tail current amplitude in the absence and presence of the compound.
-
Calculate the percentage of inhibition for each concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
Mandatory Visualizations
Caption: IKr (hERG) channel gating and inhibition by SB-237376.
Caption: Troubleshooting workflow for SB-237376 precipitation.
References
Technical Support Center: Troubleshooting Off-Target Effects of Small Molecule Inhibitors
Disclaimer: Information regarding the specific biological target and effects of SB-237376 free base is not publicly available. This technical support guide is based on established knowledge of small molecule inhibitors as a class of molecules and is intended to provide general guidance for researchers working with such compounds. The principles and methodologies described here are applicable to the investigation of off-target effects for any novel or existing small molecule inhibitor.
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers identify, validate, and mitigate potential off-target effects of small molecule inhibitors in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing an unexpected phenotype in our cell-based assays after treatment with our inhibitor. How can we determine if this is due to an off-target effect?
A1: Unexpected cellular phenotypes are a common concern when working with chemical inhibitors. To determine whether these effects are on-target or off-target, a systematic approach is recommended:
-
Rescue Experiments: The gold standard for validating on-target effects is a rescue experiment. This involves re-introducing a version of the target protein (e.g., a specific kinase) that is resistant to the inhibitor. If the phenotype is reversed, it strongly suggests an on-target effect.[1]
-
Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by your inhibitor with that of other well-characterized, structurally distinct inhibitors that target the same primary protein. If multiple inhibitors targeting the same protein produce the same phenotype, it is more likely to be an on-target effect.[1]
-
Dose-Response Analysis: A clear dose-response relationship between your inhibitor and the observed phenotype is essential. However, it's important to note that off-target effects can also be dose-dependent.[1]
-
Target Knockout/Knockdown: Genetically removing the intended target of the inhibitor (e.g., using CRISPR-Cas9 or siRNA) can be a powerful tool. If the inhibitor still produces the same effect in cells lacking the target, this is strong evidence of an off-target mechanism.
-
Kinase Profiling: The most direct way to identify potential off-target kinases is through comprehensive kinase profiling assays. These services screen your compound against a large panel of kinases to determine its selectivity.[1]
Q2: Our inhibitor's IC50 value is inconsistent with published data or our previous experiments. What could be the cause?
A2: Variations in IC50 values can arise from several experimental factors. Here are some key areas to investigate:
-
Compound Integrity and Handling:
-
Compound Stability: Ensure the inhibitor has been stored correctly and has not degraded. If possible, verify its identity and purity using analytical methods like LC-MS or NMR.[2]
-
Solubility: Visually inspect for any precipitation of the compound in your assay buffer. Poor solubility can lead to inaccurate concentrations.[2]
-
Serial Dilutions: Prepare fresh serial dilutions for each experiment to avoid errors from stock degradation or pipetting inaccuracies.[2]
-
-
Assay Conditions:
-
ATP Concentration: For ATP-competitive kinase inhibitors, the IC50 value is highly dependent on the ATP concentration in the assay.[2]
-
Enzyme and Substrate Concentrations: Variations in the concentrations of the enzyme or substrate can influence the apparent IC50.[2]
-
Incubation Time and Temperature: These parameters can impact enzyme kinetics and inhibitor potency.[2]
-
-
Assay Type: IC50 values obtained from cell-based assays are often different from those determined in biochemical assays due to factors like cell permeability and physiological ATP concentrations within cells.[2]
Q3: How can we validate a suspected off-target interaction identified through a screening assay?
A3: Once a potential off-target has been identified, it's crucial to validate this interaction in a cellular context.
-
Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm if your inhibitor binds to the suspected off-target protein inside the cell.[1] A shift in the melting curve of a protein in the presence of the inhibitor suggests binding.[1]
-
Downstream Signaling Analysis: Investigate the signaling pathway downstream of the identified off-target. If your inhibitor modulates the phosphorylation of known substrates of this off-target kinase in a dose-dependent manner, it provides strong evidence of a functional interaction.[1]
Troubleshooting Guides
Guide 1: Investigating Unexpected Cellular Phenotypes
This guide provides a workflow for determining if an observed cellular effect is due to on-target or off-target activity of an inhibitor.
Workflow for Phenotype Deconvolution
Caption: Workflow for deconvoluting on-target vs. off-target effects.
Guide 2: Addressing Inconsistent IC50 Values
Use this checklist to troubleshoot variability in inhibitor potency measurements.
| Parameter | Potential Issue | Recommended Action |
| Compound | Degradation | Verify compound integrity with LC-MS or NMR. Store aliquots at -80°C. |
| Solubility | Visually inspect for precipitation. Determine solubility in assay buffer. | |
| Dilution Accuracy | Prepare fresh serial dilutions for each experiment. Use calibrated pipettes. | |
| Biochemical Assay | ATP Concentration | For ATP-competitive inhibitors, ensure the ATP concentration is consistent and ideally at or near the Km for the enzyme. |
| Enzyme/Substrate Conc. | Use consistent and validated concentrations. Ensure the enzyme is active. | |
| Buffer Composition | Maintain consistent pH, salt concentration, and additives. | |
| Cell-Based Assay | Cell Health & Density | Ensure cells are healthy and seeded at a consistent density. |
| Serum Concentration | Serum proteins can bind to inhibitors, reducing their effective concentration. | |
| Incubation Time | Optimize and maintain a consistent incubation time with the inhibitor. | |
| Data Analysis | Curve Fitting | Use a suitable non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value. |
| Controls | Include appropriate positive and negative controls (e.g., a known inhibitor and DMSO). |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement of a compound in a cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with the inhibitor at the desired concentration and a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Quantification: Analyze the amount of the target protein and potential off-target proteins remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.[1]
-
Data Analysis: Generate a "melting curve" for each protein by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates that the inhibitor binds to and stabilizes the protein.[1]
CETSA Workflow
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Protocol 2: Kinase Selectivity Profiling
This is a general protocol for assessing the selectivity of a kinase inhibitor.
Methodology:
-
Assay Setup: In a multi-well plate, set up kinase reactions for a panel of kinases. Each reaction should contain the kinase, a suitable substrate, and ATP (at or near the Km for each kinase).
-
Inhibitor Addition: Add the test inhibitor at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Reaction Initiation and Incubation: Initiate the kinase reactions (e.g., by adding ATP). Incubate for a defined period at a controlled temperature.
-
Reaction Termination and Detection: Stop the reactions and quantify the amount of phosphorylated substrate. Common detection methods include radiometric assays, fluorescence-based assays, or luminescence-based assays (e.g., measuring ATP depletion).[2][3][4]
-
Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the vehicle control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.[1]
Kinase Selectivity Data Summary
| Kinase | Inhibitor IC50 (nM) | Fold Selectivity vs. Primary Target |
| Primary Target | [Insert Value] | 1 |
| Off-Target 1 | [Insert Value] | [Calculate] |
| Off-Target 2 | [Insert Value] | [Calculate] |
| ... | [Insert Value] | [Calculate] |
By systematically applying these troubleshooting strategies and experimental protocols, researchers can gain a clearer understanding of their inhibitor's activity and confidently interpret their experimental results.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. SB-237376 dihydrate | C20H30ClN3O7 | CID 9847051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing proarrhythmic risk with SB-237376 free base
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of SB-237376 free base, with a focus on minimizing proarrhythmic risk.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with SB-237376.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I observing early afterdepolarizations (EADs) in my rabbit ventricular wedge preparation? | SB-237376 can induce phase-2 EADs, particularly in rabbit models, due to significant increases in action potential duration (APD), QT interval, and transmural dispersion of repolarization (TDR).[1] | This is a known effect of the compound at concentrations around 3 µM in this specific model.[1] Consider using a canine ventricular wedge preparation, as EADs were not observed in this model.[1] If using the rabbit model is necessary, be aware of this effect and consider it in your data interpretation. |
| My QT interval prolongation is not increasing linearly with higher concentrations of SB-237376. Why? | The concentration-dependent prolongation of the QT interval and APD by SB-237376 follows a bell-shaped curve.[1] The maximum response is typically observed at concentrations of 1-3 µM.[1] | This is an expected outcome due to the compound's dual-channel blocking action. At higher concentrations, the L-type Ca2+ current (ICa,L) blockade becomes more prominent, which self-limits the effects of the rapidly activating delayed rectifier K+ current (IKr) inhibition.[1] |
| I am not seeing the expected level of antiarrhythmic effect. | The efficacy of SB-237376 is concentration-dependent. The optimal concentration for its antiarrhythmic effects, while minimizing proarrhythmic risk, is crucial. | Ensure accurate preparation and dilution of the this compound. Verify the final concentration in your experimental setup. The peak effect on APD and QT interval is at 1-3 µM.[1] |
| There is significant variability in the electrophysiological response between different animal models. | SB-237376 has been shown to have different effects in canine versus rabbit models. For instance, it caused larger increases in APD, QT interval, and TDR in rabbits compared to dogs.[1] | This is a critical consideration for experimental design and data interpretation. Clearly document the species and model used. If possible, conduct comparative studies to understand the cross-species differences. |
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of SB-237376?
SB-237376 is an antiarrhythmic compound with a dual mechanism of action. It inhibits the rapidly activating delayed rectifier potassium current (IKr) and also blocks the L-type calcium current (ICa,L) in a use-dependent manner at higher concentrations.[1] This combined activity is thought to contribute to its antiarrhythmic efficacy with a lower proarrhythmic risk compared to more specific IKr blockers.[1]
What is the IC50 of SB-237376 for IKr?
The IC50 for IKr inhibition by SB-237376 is 0.42 µM.[1]
How does the proarrhythmic risk of SB-237376 compare to other antiarrhythmic drugs?
Based on a scoring system using drug effects on QT interval, TDR, and EADs in rabbit ventricular wedge preparations, SB-237376 was predicted to have a lower proarrhythmic risk than dl-sotalol, a specific IKr blocker.[1]
At what concentration does SB-237376 exhibit its maximum effect on QT interval prolongation?
The maximum response for QT interval and action potential duration (APD) prolongation occurs at a concentration of 1-3 µM.[1]
Why is the proarrhythmic risk of SB-237376 considered to be lower than that of pure IKr blockers?
The lower proarrhythmic risk is attributed to its dual-channel blocking action. At higher concentrations where significant IKr blockade could increase proarrhythmic risk, SB-237376 also blocks the L-type Ca2+ current (ICa,L). This self-limiting ICa,L blockade counteracts the excessive action potential prolongation that can lead to arrhythmias.[1]
Experimental Protocols
1. Single Myocyte Electrophysiology
-
Cell Isolation: Isolate single ventricular myocytes from canine or rabbit hearts using standard enzymatic digestion protocols.
-
Recording: Use the whole-cell patch-clamp technique to record ionic currents.
-
IKr Measurement:
-
Hold the cell at a specific membrane potential.
-
Apply depolarizing pulses to elicit potassium currents.
-
Use specific voltage protocols to isolate the IKr component.
-
Perfuse the cell with varying concentrations of SB-237376 to determine the IC50.
-
-
ICa,L Measurement:
-
Use appropriate internal and external solutions to isolate the L-type Ca2+ current.
-
Apply depolarizing steps from a holding potential.
-
Assess the use-dependent block by applying a train of depolarizing pulses at different frequencies in the presence of SB-237376.
-
2. Arterially Perfused Ventricular Wedge Preparation
-
Preparation: Dissect a wedge of the left ventricle from a canine or rabbit heart, ensuring it is arterially perfused.
-
Recording:
-
Place a stimulating electrode on the endocardial surface and recording electrodes across the transmural surface to measure the electrocardiogram (ECG).
-
Place microelectrodes to record action potentials from the epicardium, M-region, and endocardium.
-
-
Protocol:
-
Perfuse the preparation with Tyrode's solution.
-
After a baseline recording, perfuse with increasing concentrations of SB-237376.
-
Measure the QT interval, action potential duration (APD) at 90% repolarization (APD90), and transmural dispersion of repolarization (TDR).
-
Pace the preparation at different cycle lengths to assess rate-dependent effects.
-
Visualizations
Caption: Signaling pathway of SB-237376's dual ion channel blockade.
Caption: Experimental workflow for assessing SB-237376 effects.
References
Technical Support Center: SB-237376 Free Base and Dual Potassium/Calcium Channel Blockers
This technical support center provides guidance for researchers, scientists, and drug development professionals working with SB-237376 free base, a dual potassium and calcium channel blocker. The following information addresses potential experimental variability and reproducibility issues, offering troubleshooting advice and standardized protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for SB-237376?
A1: SB-237376 is a dual potassium and calcium channel antagonist. In the context of cardiac electrophysiology, it is designed to treat cardiac arrhythmias by simultaneously blocking both potassium (K+) and calcium (Ca2+) ion channels. This dual action is hypothesized to offer antiarrhythmic efficacy with a reduced risk of proarrhythmic events compared to single-channel blockers.
Q2: What are the expected electrophysiological effects of a dual K+/Ca2+ channel blocker like SB-237376?
A2: Dual blockade of potassium and calcium channels is expected to prolong the action potential duration (APD) and the effective refractory period (ERP) in cardiomyocytes. The potassium channel blockade contributes to delaying repolarization, while the calcium channel blockade can modulate plateau phase and prevent early afterdepolarizations (EADs), a potential trigger for arrhythmias.
Q3: What are the most common sources of experimental variability when working with ion channel blockers?
A3: Experimental variability in ion channel blocker studies can arise from several factors:
-
Cellular System: The type of cell used (e.g., primary cardiomyocytes, induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs), or heterologous expression systems like HEK293 cells) can significantly impact results due to differences in ion channel expression and cellular environment.[1][2]
-
Experimental Conditions: Minor variations in temperature, pH, and ionic concentrations of recording solutions can alter ion channel kinetics and drug potency.[2][3]
-
Patch-Clamp Technique: The quality of the gigaohm seal, pipette resistance, and the specific patch-clamp configuration (whole-cell, cell-attached, inside-out) are critical for reproducible recordings.[4][5][6]
-
Drug Concentration and Stability: Inaccurate drug concentrations or degradation of the compound in solution can lead to inconsistent effects.
-
Biological Variability: Inherent physiological differences between individual cells or animals can contribute to variability in drug response.[2]
Q4: How can I minimize variability in my electrophysiology experiments?
A4: To minimize variability, it is crucial to standardize your experimental protocols. This includes:
-
Consistent Cell Culture: Maintain consistent cell passage numbers and culture conditions.
-
Solution Preparation: Prepare fresh recording solutions for each experiment and verify their pH and osmolarity.
-
Pipette Fabrication: Use a consistent pulling protocol to generate patch pipettes with a narrow range of resistances.[4]
-
Environmental Control: Precisely control the temperature of your recording chamber.
-
Systematic Data Acquisition: Apply a standardized voltage protocol and data analysis pipeline.
Troubleshooting Guides
Issue 1: Inconsistent Electrophysiological Recordings (Patch-Clamp)
Problem: You are observing significant variability in baseline ion channel currents or in the response to SB-237376 between experiments.
| Possible Cause | Troubleshooting Steps |
| Poor Seal Formation | Ensure a clean pipette tip and apply appropriate suction to form a stable gigaohm seal (>1 GΩ). A poor seal will result in a noisy baseline and inaccurate current measurements.[5] |
| Pipette Clogging | Filter all solutions, especially the internal pipette solution, with a 0.2 µm filter to prevent clogging. Clogging can alter pipette resistance and affect recording quality.[7] |
| Voltage-Clamp Errors | Ensure adequate series resistance compensation to minimize voltage errors, especially when recording large currents. |
| Cell Health | Use healthy, viable cells. Poor cell health can lead to altered ion channel expression and function. |
| Inconsistent Drug Application | Ensure rapid and complete solution exchange when applying the drug. Inadequate perfusion can lead to variable drug concentrations at the cell surface. |
Issue 2: Unexpected Off-Target Effects
Problem: SB-237376 is producing effects that are not consistent with dual K+/Ca2+ channel blockade.
| Possible Cause | Troubleshooting Steps |
| Interaction with Other Ion Channels | Perform a broader ion channel screen to test for activity against other channels, such as sodium (Na+) channels. Some ion channel blockers exhibit promiscuity.[8][9] |
| Non-Ion Channel Targets | Consider the possibility of interactions with other cellular targets, such as G-protein coupled receptors. Receptor binding assays can help identify such interactions.[9] |
| Compound Purity and Stability | Verify the purity of your this compound lot. Impurities could have their own biological activity. Assess the stability of the compound in your experimental solutions over the time course of the experiment. |
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
This protocol outlines a general procedure for assessing the effect of SB-237376 on cardiac ion channels in a heterologous expression system (e.g., HEK293 cells) or in isolated cardiomyocytes.
-
Cell Preparation: Culture cells expressing the target ion channels (e.g., hERG for a potassium channel, CaV1.2 for an L-type calcium channel) or isolate primary cardiomyocytes.
-
Solution Preparation:
-
External Solution (for K+ currents): Typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.
-
Internal Solution (for K+ currents): Typically contains (in mM): 130 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP, pH adjusted to 7.2 with KOH.
-
External Solution (for Ca2+ currents): Typically contains (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH. (CsCl is used to block K+ currents).
-
Internal Solution (for Ca2+ currents): Typically contains (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, pH adjusted to 7.2 with CsOH.
-
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.[4]
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Apply a voltage protocol to elicit the specific ion channel current of interest.
-
Record baseline currents.
-
Perfuse the cell with the external solution containing SB-237376 at the desired concentration.
-
Record currents in the presence of the compound.
-
-
Data Analysis: Measure the peak current amplitude and other kinetic parameters before and after drug application to determine the percentage of inhibition.
Visualizations
Signaling Pathway
Caption: Mechanism of action for SB-237376.
Experimental Workflow
Caption: Preclinical evaluation workflow for antiarrhythmic drugs.
Troubleshooting Logic
Caption: Troubleshooting workflow for experimental variability.
References
- 1. An in silico–in vitro pipeline for drug cardiotoxicity screening identifies ionic pro‐arrhythmia mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Variability in cardiac electrophysiology: Using experimentally-calibrated populations of models to move beyond the single virtual physiological human paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 5. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Electrophysiological Data with SB-237376 Free Base
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SB-237376 free base in electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary electrophysiological effects of SB-237376?
A1: SB-237376 is a dual blocker of potassium (K+) and calcium (Ca2+) channels. Its primary effects are the inhibition of the rapidly activating delayed rectifier potassium current (IKr) and the L-type calcium current (ICa,L). This dual action leads to a concentration-dependent prolongation of the action potential duration (APD) and the QT interval.[1]
Q2: I am observing a bell-shaped dose-response curve for APD prolongation. Is this expected?
A2: Yes, a bell-shaped concentration-dependent prolongation of the APD and QT interval is a known characteristic of SB-237376. The maximum response is typically observed at concentrations between 1-3 µM.[1] At higher concentrations, the blocking effect on L-type Ca2+ channels can become more pronounced, potentially counteracting the APD-prolonging effects of IKr inhibition.
Q3: My recordings show early afterdepolarizations (EADs) after applying SB-237376. Why is this happening and is it a consistent finding?
A3: The induction of EADs is a possible, but species-dependent, effect of SB-237376. For instance, at a concentration of 3 µM, EADs were observed in rabbit ventricular wedge preparations but not in canine preparations.[1] This is likely due to differences in the underlying ion channel expression and autonomic tone between species, leading to a more pronounced increase in APD, QT interval, and transmural dispersion of repolarization (TDR) in rabbits.[1] If you are observing EADs, it is crucial to document the species, tissue preparation, and drug concentration.
Q4: I'm not seeing the expected effect of SB-237376 on APD. What could be the issue?
A4: Several factors could contribute to a lack of effect. Please refer to the troubleshooting guide below for a systematic approach to identifying the problem. Common issues include drug stability, experimental conditions, and general electrophysiology setup problems.
Troubleshooting Guides
General Electrophysiology Issues
This section covers common problems that can occur during any electrophysiology experiment.
| Problem | Potential Cause | Troubleshooting Steps |
| High-frequency noise (50/60 Hz hum) | Electrical interference from nearby equipment. | - Ensure all equipment is connected to a common ground.[2] - Check that the Faraday cage is properly sealed and grounded.[2] - Systematically unplug non-essential nearby electronics to identify the source.[2] |
| Baseline drift or slow oscillations | Mechanical instability, temperature fluctuations, or reference electrode issues. | - Verify the stability of your recording setup (e.g., air table, manipulators). - Ensure your perfusion system is providing a stable flow and temperature.[2] - Check and re-chlorinate your Ag/AgCl reference electrode if necessary.[2] |
| Difficulty forming a GΩ seal | Poor pipette quality, unhealthy cells, or contaminated solutions. | - Fire-polish pipette tips to ensure they are smooth.[2] - Use healthy cells with smooth membranes. - Filter all solutions (internal and external) to remove particulates.[2] |
SB-237376 Specific Issues
This section addresses problems you might encounter that are specific to experiments with SB-237376.
| Problem | Potential Cause | Troubleshooting Steps |
| Variability in APD prolongation | Inconsistent drug concentration, rundown of ion channels, or temperature fluctuations. | - Prepare fresh drug solutions for each experiment. - Monitor the health of the preparation throughout the experiment. - Maintain a stable temperature, as ion channel kinetics are temperature-sensitive. |
| Unexpectedly large ICa,L block | Use-dependent block at higher stimulation frequencies. | - SB-237376 blocks ICa,L in a use-dependent manner.[1] - Be consistent with your stimulation frequency across experiments. - Consider testing a range of frequencies to characterize this effect. |
| Drug precipitation in solution | Poor solubility of the free base form. | - Ensure the vehicle (e.g., DMSO) is of high quality and the final concentration in the bath is low. - Visually inspect solutions for any signs of precipitation. - Consider gentle warming or sonication to aid dissolution, but be mindful of potential degradation. |
Quantitative Data Summary
| Parameter | Value | Preparation |
| IKr IC50 | 0.42 µM | Single myocytes[1] |
| Maximum APD Prolongation | 1-3 µM | Canine and rabbit left ventricles[1] |
| ICa,L Block | Use-dependent at high concentrations | Single myocytes[1] |
Experimental Protocols
Typical Whole-Cell Patch-Clamp Protocol to Assess SB-237376 Effects:
-
Preparation: Isolate single ventricular myocytes using standard enzymatic digestion protocols.
-
Solutions:
-
External Solution (in mM): e.g., 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): e.g., 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
-
-
Recording:
-
Obtain a whole-cell patch-clamp configuration with a pipette resistance of 2-4 MΩ.
-
Record baseline currents or action potentials in the drug-free external solution for a stable period (e.g., 3-5 minutes).
-
Perfuse the desired concentration of SB-237376.
-
Allow the drug effect to reach a steady state before recording again.
-
Perform a washout with the drug-free external solution to assess reversibility.
-
-
Data Analysis: Measure relevant parameters (e.g., peak current amplitude, APD at 90% repolarization) before, during, and after drug application.
Visualizations
Caption: Signaling pathway of SB-237376.
Caption: Experimental workflow for assessing SB-237376 effects.
Caption: Troubleshooting decision tree for SB-237376 experiments.
References
SB-237376 free base degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the proper storage, handling, and potential degradation of SB-237376 free base. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it is crucial to adhere to the following storage temperature guidelines. These recommendations are based on information from commercial suppliers.
Q2: How should I store this compound once it is in solution?
A2: SB-237376 is often dissolved in solvents like DMSO for experimental use. Once in solution, the stability of the compound can be affected by factors such as solvent purity, temperature, and handling. It is recommended to prepare fresh solutions for immediate use whenever possible. If storage of a stock solution is necessary, it should be aliquoted into small, single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or lower. The presence of water in DMSO can promote degradation of some compounds, so using anhydrous DMSO is recommended.
Q3: What are the potential signs of this compound degradation?
A3: Degradation of SB-237376 may not always be visually apparent. However, you should be cautious if you observe any of the following:
-
Changes in physical appearance: Discoloration of the solid powder or solution, or the appearance of precipitates.
-
Inconsistent experimental results: A gradual or sudden loss of the compound's expected biological activity can be a strong indicator of degradation. If you observe a diminished response in your assays over time, degradation of your SB-237376 stock should be considered as a potential cause.
-
Altered analytical profile: When analyzed by techniques such as HPLC or LC-MS, the appearance of new peaks or a decrease in the area of the main compound peak can indicate the presence of degradation products.
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for SB-237376 have not been extensively published, compounds with similar functional groups can be susceptible to certain types of degradation. Potential, though unconfirmed, degradation pathways for SB-237376 could include:
-
Hydrolysis: The presence of water, especially at non-neutral pH, can lead to the cleavage of certain chemical bonds.
-
Oxidation: Exposure to air (oxygen) can lead to oxidative degradation. This can be accelerated by light or the presence of certain metal ions.
-
Photodegradation: Exposure to UV or even ambient light can cause degradation of light-sensitive compounds. It is always a good practice to store chemical compounds in the dark.
Troubleshooting Guide
This guide is intended to help you troubleshoot common issues that may be related to the degradation of this compound.
Table 1: Recommended Storage Conditions for this compound
| Condition | Temperature | Additional Notes |
| Short-Term | 0°C | For temporary storage upon receipt or between uses. |
| Long-Term | -20°C | For extended storage periods to maintain stability. |
Experimental Protocols
To ensure the integrity of your experimental results, it is crucial to handle and use this compound correctly. The following are generalized protocols for handling and for assessing the stability of the compound.
Protocol 1: Preparation of SB-237376 Stock Solution
-
Acclimatization: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the compound.
-
Weighing: Weigh the desired amount of the compound in a clean, dry, and inert environment. A glove box with a dry atmosphere is ideal if available.
-
Dissolution: Add the appropriate volume of anhydrous, research-grade DMSO (or other suitable solvent) to the solid to achieve the desired stock concentration.
-
Solubilization: Vortex or sonicate the solution gently until the compound is completely dissolved.
-
Aliquoting: Immediately aliquot the stock solution into small, single-use, light-protecting vials. The volume of the aliquots should be appropriate for a single experiment to avoid reusing a thawed aliquot.
-
Storage: Store the aliquots at -20°C or below.
Protocol 2: General Stability Assessment
This protocol outlines a basic experiment to assess the stability of SB-237376 under your specific experimental conditions.
-
Sample Preparation: Prepare a solution of SB-237376 at a known concentration in the solvent and buffer system you will use for your experiments.
-
Initial Analysis (T=0): Immediately analyze a portion of the solution using a suitable analytical method such as HPLC-UV or LC-MS to determine the initial purity and peak area of SB-237376.
-
Incubation: Incubate the remaining solution under your typical experimental conditions (e.g., temperature, lighting, in the presence of other reagents).
-
Time-Point Analysis: At various time points (e.g., 1, 2, 4, 8, 24 hours), take samples of the solution and analyze them using the same analytical method as in step 2.
-
Data Analysis: Compare the peak area of SB-237376 at each time point to the initial peak area at T=0. A significant decrease in the peak area and the appearance of new peaks are indicative of degradation.
Visualizations
The following diagrams illustrate key concepts related to the handling and troubleshooting of this compound.
Caption: Workflow for proper storage and handling of SB-237376.
Caption: Troubleshooting workflow for SB-237376 degradation.
Technical Support Center: Overcoming Limitations of SB-237376 Free Base in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SB-237376 free base in cell line experiments. The following information addresses common challenges and provides detailed protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is SB-237376 and what is its primary mechanism of action?
A1: SB-237376 is a small molecule inhibitor that primarily functions as a potassium and calcium channel blocker. It has been shown to inhibit the rapidly activating delayed rectifier potassium current (IKr). Its ability to modulate ion channel activity makes it a compound of interest in various research areas, including cardiovascular and neurological studies.
Q2: I am having trouble dissolving this compound. What is the recommended solvent and concentration?
Q3: My results with SB-237376 are inconsistent. What could be the cause?
A3: Inconsistent results can stem from several factors, including:
-
Compound Instability: Small molecule inhibitors can be unstable in aqueous cell culture media at 37°C. It is advisable to prepare fresh dilutions of SB-237376 in your culture medium for each experiment.
-
Precipitation: Due to its low aqueous solubility, SB-237376 may precipitate out of the cell culture medium, especially at higher concentrations. Visually inspect your media for any signs of precipitation before and during the experiment.
-
Inaccurate Pipetting: Ensure accurate and consistent pipetting of the compound, especially when preparing serial dilutions.
-
Cell Health and Density: Variations in cell health, passage number, and seeding density can all impact the cellular response to a compound.
Q4: What are the potential off-target effects of SB-237376?
A4: While the primary targets of SB-237376 are potassium and calcium channels, like many small molecule inhibitors, it may have off-target effects. Comprehensive off-target screening data, such as a kinome scan, is not widely published for SB-237376. When interpreting experimental results, it is important to consider the possibility of off-target effects. Utilizing appropriate controls, such as a structurally related but inactive compound (if available) or assessing multiple downstream markers, can help to dissect on-target versus off-target effects.
Q5: How can I determine the optimal working concentration of SB-237376 for my cell line?
A5: The optimal concentration of SB-237376 will be cell line-dependent. It is essential to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and experimental endpoint. This typically involves treating cells with a range of concentrations and assessing the desired biological effect (e.g., inhibition of proliferation, changes in signaling pathways).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound Precipitation in Media | Low aqueous solubility of the free base form. | Prepare fresh dilutions from a high-concentration DMSO stock immediately before use. Consider using a salt form of the compound if available and compatible with your experimental setup. Visually inspect the media under a microscope for crystals. |
| High Background Cytotoxicity | DMSO concentration is too high. | Ensure the final DMSO concentration in the culture medium does not exceed 0.1%. Include a vehicle control (media with the same concentration of DMSO as the highest drug concentration) in all experiments. |
| Inconsistent or No Biological Effect | Compound degradation in media. Insufficient concentration at the target. | Prepare fresh working solutions for each experiment. Perform a time-course experiment to determine the stability of the compound's effect. Increase the concentration of SB-237376, being mindful of potential cytotoxicity. |
| Unexpected Cell Morphology Changes | Off-target effects or cytotoxicity. | Perform a dose-response curve to identify a non-toxic working concentration. Use lower, more specific concentrations. If possible, use a negative control compound to rule out non-specific effects. |
Experimental Protocols
Protocol 1: Preparation of SB-237376 Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh the desired amount of SB-237376 powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: General Protocol for Cell Treatment
-
Materials:
-
Cultured cells in multi-well plates
-
Complete cell culture medium
-
SB-237376 stock solution (10 mM in DMSO)
-
Sterile, low-binding pipette tips
-
-
Procedure:
-
Seed cells at the desired density in a multi-well plate and allow them to adhere and grow overnight.
-
The next day, prepare serial dilutions of the SB-237376 stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤ 0.1%).
-
Carefully remove the old medium from the cells.
-
Add the medium containing the different concentrations of SB-237376 or the vehicle control to the respective wells.
-
Incubate the cells for the desired period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
Proceed with the desired downstream analysis (e.g., cell viability assay, western blotting, etc.).
-
Visualizations
Addressing vehicle control issues for SB-237376 free base
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SB-237376 free base. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on vehicle control challenges.
I. Compound Information
What is this compound?
This compound is a research compound that acts as a dual potassium and calcium channel blocker. Specifically, it inhibits the rapidly activating delayed rectifier potassium current (IKr) with an IC50 of 0.42 μM.[1] At higher concentrations, it also blocks the L-type calcium current (ICa,L).[1] Its primary application in research is in the field of cardiac electrophysiology, particularly for studying arrhythmias.[1]
II. Troubleshooting Vehicle Control Issues
A common challenge in experiments involving lipophilic compounds like SB-237376 is achieving and maintaining adequate solubility in a vehicle that is both effective for delivery and minimally disruptive to the experimental system.
Q1: My this compound is not dissolving in my aqueous buffer. What should I do?
A1: this compound is expected to have low aqueous solubility. Direct dissolution in aqueous buffers like phosphate-buffered saline (PBS) or cell culture media is unlikely to be successful. It is recommended to first dissolve the compound in an organic solvent.
Q2: What is the recommended organic solvent for preparing a stock solution of this compound?
Q3: I've dissolved SB-237376 in DMSO, but it precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?
A3: Precipitation upon dilution into an aqueous medium is a frequent issue. Here are several strategies to address this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock solution into the aqueous medium. This gradual change in solvent composition can sometimes prevent precipitation.
-
Vortexing or Sonication: After diluting the DMSO stock, gentle vortexing or brief sonication can help to disperse the compound and improve solubility. Visually inspect the solution for any precipitate.
-
Use of Co-solvents: For in vivo studies, a co-solvent system may be necessary. Common co-solvents used for poorly water-soluble drugs include polyethylene glycol (PEG), propylene glycol, and ethanol. The choice of co-solvent and its concentration will depend on the specific experimental requirements and animal model.
-
Formulation with Surfactants: Surfactants like Tween 80 or Cremophor EL can be used to create micellar formulations that enhance the solubility of hydrophobic compounds in aqueous solutions.
Q4: Are there any alternative vehicles to DMSO for in vitro studies?
A4: While DMSO is the most common choice, absolute ethanol can also be used to prepare stock solutions. However, the final concentration of ethanol in the cell culture medium should be kept very low (typically <0.1%) to avoid cellular toxicity.
III. Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of SB-237376?
A: SB-237376 is a dual-action ion channel blocker. Its primary mechanism is the inhibition of the rapidly activating delayed rectifier potassium current (IKr).[1] This current is crucial for the repolarization phase of the cardiac action potential. By blocking IKr, SB-237376 prolongs the action potential duration. At higher concentrations, it also blocks L-type calcium channels.[1]
Q: What are the potential off-target effects of the vehicle?
A: The vehicle itself can have biological effects, which is why a vehicle control group is essential in any experiment.
-
DMSO: Can induce cellular stress, affect cell differentiation, and has antioxidant and anti-inflammatory properties. It is crucial to use the same final concentration of DMSO in both the treated and vehicle control groups.
-
Ethanol: Can cause cellular stress and impact cell signaling pathways.
-
Co-solvents and Surfactants: These can have their own physiological effects and should be carefully evaluated in vehicle control groups, especially in in vivo studies.
Q: How should I prepare my vehicle control?
A: The vehicle control should contain the exact same concentration of all solvent components as the experimental group, but without the SB-237376. For example, if you are using a final concentration of 0.1% DMSO in your cell culture medium for your SB-237376 treatment, your vehicle control should be cell culture medium with 0.1% DMSO.
IV. Experimental Protocols & Data
General Protocol for In Vitro Stock Solution Preparation
-
Weighing: Carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of 100% DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Solubilization: Gently vortex or sonicate the solution until the compound is completely dissolved. A brief warming to 37°C may aid dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 for IKr Inhibition | 0.42 μM | [1] |
| Effective Concentration for EAD Induction | 3 µM (in rabbit ventricular model) | [1] |
| Recommended Max Final DMSO Concentration (In Vitro) | < 0.5% | General Guideline |
| Recommended Max Final Ethanol Concentration (In Vitro) | < 0.1% | General Guideline |
V. Signaling Pathway and Experimental Workflow Diagrams
To aid in experimental design and interpretation, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow for assessing the effects of SB-237376.
Caption: Cardiac action potential phases and the inhibitory effects of SB-237376.
Caption: General workflow for in vitro experiments using SB-237376.
References
Technical Support Center: Refining In Vivo Dosage of p38 MAPK Inhibitors
This technical support center provides guidance and troubleshooting for researchers utilizing p38 MAPK inhibitors, with a focus on refining in vivo dosages for preclinical studies. While referencing SB-237376, a known p38 MAPK inhibitor, this guide provides a general framework applicable to other novel p38 inhibitors where in vivo data may be limited.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I have a novel p38 MAPK inhibitor, but I am unsure of the starting dose for my in vivo efficacy study. How should I proceed?
A1: For a novel compound, it is crucial to first conduct a dose range-finding (DRF) or maximum tolerated dose (MTD) study.[1] The primary goal is to identify a dose range that is well-tolerated by the animals and demonstrates a potential therapeutic effect. A recommended approach is to start with a low dose and gradually escalate it. Information from in vitro assays, such as the half-maximal effective concentration (EC50), can help inform the starting dose for the DRF study.
Q2: My p38 inhibitor has poor aqueous solubility. What are the recommended vehicles for in vivo administration?
A2: Poor aqueous solubility is a common challenge for many small molecule inhibitors.[2][3] The choice of vehicle is critical and depends on the physicochemical properties of your specific compound. For hydrophobic compounds, a common approach is to use a co-solvent system. A widely used vehicle for intraperitoneal (i.p.) or oral (p.o.) administration consists of a mixture of DMSO, PEG300, Tween 80, and saline.[3] It is important to keep the concentration of DMSO low (typically below 10%) to avoid toxicity.[1] Always conduct a vehicle tolerability study to ensure the vehicle itself does not cause adverse effects in your animal model.
Q3: My compound is precipitating out of the formulation. What can I do to resolve this?
A3: Precipitation can lead to inaccurate dosing and reduced bioavailability.[2] Several factors can contribute to this issue:
-
Incorrect Solvent Ratios: The proportion of the aqueous component (e.g., saline) may be too high for the concentration of your compound.
-
Improper Mixing Order: The order of solvent addition is critical. The compound should be fully dissolved in the primary organic solvent (e.g., DMSO) before adding other components.
-
Low Temperature: The solubility of the compound may be reduced at lower temperatures.
-
High Drug Concentration: The concentration of your compound may be too high for the chosen vehicle system.
To troubleshoot, ensure you are following a validated formulation protocol. You can also try gently warming the solution or using sonication to aid dissolution.[3] If precipitation persists, consider preparing a lower concentration of the final formulation.
Q4: I am observing inconsistent results between my in vivo experiments. What are the potential causes?
A4: Inconsistent experimental results can stem from several factors:
-
Inaccurate Dosing: This could be due to precipitation or poor homogeneity of the formulation. Always prepare fresh formulations for each experiment and ensure the solution is homogenous before each injection.[3]
-
Variability in Animal Handling and Dosing Technique: Ensure that all procedures, including animal handling, injection technique, and timing of administration, are standardized across all experimental groups and cohorts.
-
Biological Variability: Factors such as the age, weight, and health status of the animals can contribute to variability.
-
Assay Performance: Ensure that your methods for assessing the biological endpoint are robust and reproducible.[4]
Data Presentation: Summary Tables
Table 1: Example Dose Range-Finding (DRF) Study Design
| Group | Compound Concentration (mg/mL) | Dose (mg/kg) | Route of Administration | Number of Animals |
| 1 | Vehicle Control | 0 | i.p. | 5 |
| 2 | 0.5 | 5 | i.p. | 5 |
| 3 | 1.0 | 10 | i.p. | 5 |
| 4 | 2.5 | 25 | i.p. | 5 |
| 5 | 5.0 | 50 | i.p. | 5 |
Table 2: Common Vehicle Formulations for Poorly Soluble Compounds
| Formulation Component | Example Ratio (%) | Purpose |
| DMSO | 5-10 | Primary solvent for the compound |
| PEG300 | 30-40 | Co-solvent to improve solubility |
| Tween 80 | 5-10 | Surfactant to increase stability |
| Saline or PBS | 40-60 | Aqueous base |
Experimental Protocols
Protocol 1: Dose Range-Finding (DRF) Study
-
Animal Model: Select an appropriate mouse or rat strain for your study.
-
Compound Formulation: Prepare the p38 inhibitor and vehicle control formulations as described in Protocol 2.
-
Animal Acclimation: Allow animals to acclimate to the facility for at least one week prior to the study.
-
Dosing: Administer the compound or vehicle to the respective groups via the chosen route of administration (e.g., i.p., p.o.).
-
Monitoring: Observe the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose). Record observations such as changes in activity, posture, and grooming.
-
Body Weight: Measure and record the body weight of each animal daily.
-
Endpoint: At the end of the observation period (e.g., 7 days), euthanize the animals and perform necropsy to look for any gross abnormalities. Collect blood and tissues for further analysis if required.
Protocol 2: Preparation of a Co-Solvent Formulation
-
Weigh Compound: Accurately weigh the required amount of the p38 inhibitor.
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the compound and vortex or sonicate until fully dissolved.
-
Add Co-solvents: Add PEG300 to the solution and mix thoroughly.
-
Add Surfactant: Add Tween 80 to the mixture and mix until a clear solution is formed.
-
Add Aqueous Base: Slowly add saline or PBS to the mixture while vortexing to reach the final desired volume.
-
Final Inspection: Visually inspect the final formulation for any precipitation. Prepare fresh on the day of dosing.
Visualizations: Diagrams
Caption: p38 MAPK signaling pathway and the inhibitory action of SB-237376.
Caption: Workflow for refining the in vivo dosage of a novel p38 inhibitor.
Caption: Troubleshooting decision tree for common in vivo study issues.
References
Validation & Comparative
A Comparative Analysis of SB-237376 Free Base and Other IKr Inhibitors for Preclinical Research
For researchers, scientists, and drug development professionals, the selection of an appropriate IKr inhibitor is a critical decision in cardiovascular safety studies and antiarrhythmic drug discovery. This guide provides an objective comparison of SB-237376 free base with other commonly used IKr inhibitors, supported by experimental data to facilitate informed decisions.
SB-237376 is a potent inhibitor of the rapid component of the delayed rectifier potassium current (IKr), a critical current in cardiac repolarization.[1] Unlike many other IKr inhibitors, SB-237376 exhibits a dual mechanism of action, also blocking the L-type calcium current (ICa,L) at higher concentrations.[1] This unique profile suggests a potentially lower proarrhythmic risk compared to more selective IKr blockers.[1][2] This guide will compare the in vitro potency of SB-237376 with a panel of established IKr inhibitors, provide a detailed experimental protocol for assessing IKr inhibition, and illustrate the relevant physiological pathway and experimental workflow.
Comparative Potency of IKr Inhibitors
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The table below summarizes the IC50 values for SB-237376 and other well-characterized IKr inhibitors, primarily determined by whole-cell patch-clamp electrophysiology in human embryonic kidney (HEK293) cells stably expressing the human Ether-à-go-go-Related Gene (hERG), which encodes the pore-forming subunit of the IKr channel.
| Compound | IC50 (hERG/IKr) | Cell Line | Temperature | Reference |
| SB-237376 | 0.42 µM | Canine Ventricular Myocytes | Not Specified | [1] |
| Astemizole | 0.9 nM | HEK293 | Not Specified | [3][4] |
| Dofetilide | 7 nM - 69 nM | HEK293 / CHO | 37°C / Not Specified | [5][6][7] |
| Cisapride | 6.5 nM - 44.5 nM | HEK293 / CHO | 22°C - 37°C | [8][9][10][11] |
| E-4031 | 7.7 nM - 350 nM | HEK293 | 37°C / Not Specified | [2][12][13][14] |
| Amiodarone | ~45 nM - 2.51 µM | HEK293 | 37°C | [15][16][17][18] |
| Terfenadine | 30.6 nM - 350 nM | HEK293 / Xenopus Oocytes | Not Specified / 22°C | [1][19][20][21][22] |
| Quinidine | 0.32 µM - 3.0 µM | HEK293 / Ltk- cells | Not Specified | [23][24][25][26] |
| Sotalol | 52 µM - 343 µM | HEK293 | 37°C | [5][6][27][28] |
Note: IC50 values can vary depending on the experimental conditions, such as the cell line used, temperature, and specific voltage clamp protocol.
Signaling Pathway and Experimental Workflow
To visualize the context of IKr inhibition and the process of its measurement, the following diagrams are provided.
Caption: Simplified signaling pathway of cardiac action potential and the effect of IKr inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. A mechanism for the proarrhythmic effects of cisapride (Propulsid): high affinity blockade of the human cardiac potassium channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. mdpi.com [mdpi.com]
- 14. Properties of HERG channels stably expressed in HEK 293 cells studied at physiological temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interactions between amiodarone and the hERG potassium channel pore determined with mutagenesis and in silico docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 17. Interactions between amiodarone and the hERG potassium channel pore determined with mutagenesis and in silico docking - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of amiodarone action on currents in hERG... [degruyterbrill.com]
- 19. Molecular Determinants of hERG Channel Block by Terfenadine and Cisapride - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effect of Terfenadine and Pentamidine on the hERG Channel and Its Intracellular Trafficking: Combined Analysis with Automated Voltage Clamp and Confocal Microscopy [jstage.jst.go.jp]
- 21. d-nb.info [d-nb.info]
- 22. selleck.co.jp [selleck.co.jp]
- 23. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. The Basis for Low-affinity hERG Potassium Channel Block by Sotalol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrophysiological Effects of SB-237376 Free Base and dl-Sotalol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the electrophysiological properties of SB-237376 free base and dl-sotalol, two antiarrhythmic compounds with distinct mechanisms of action. The information presented is collated from preclinical research to support further investigation and drug development in the field of cardiac arrhythmias.
Overview of Compounds
This compound: A newer investigational drug, SB-237376 is characterized by its dual-channel blocking activity. It primarily inhibits the rapidly activating delayed rectifier potassium current (IKr) and, at higher concentrations, the L-type calcium current (ICa,L)[1][2]. This dual mechanism is proposed to offer antiarrhythmic efficacy with a potentially lower risk of proarrhythmia compared to pure IKr blockers[2][3].
dl-Sotalol: A well-established antiarrhythmic agent, dl-sotalol is a non-selective β-adrenergic blocker that also possesses Class III antiarrhythmic properties due to its inhibition of potassium channels, predominantly IKr[4][5][6][7][8]. Its action prolongs the cardiac action potential duration and the effective refractory period[5][8][9]. The d-isomer of sotalol is primarily responsible for the Class III effects, while the l-isomer contributes the β-blocking activity[10].
Mechanism of Action
The distinct electrophysiological effects of SB-237376 and dl-sotalol stem from their different primary targets within the cardiac myocyte.
Signaling Pathway of SB-237376
SB-237376's primary mechanism involves the blockade of the hERG potassium channel, which conducts the IKr current. This inhibition delays repolarization, thereby prolonging the action potential duration. At higher concentrations, it also blocks L-type calcium channels, which can attenuate the initial IKr blocking effects and potentially reduce the risk of early afterdepolarizations (EADs)[2].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Electrophysiologic effects of SB-237376: a new antiarrhythmic compound with dual potassium and calcium channel blocking action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Antiarrhythmic actions of DL-sotalol in ventricular and supraventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sotalol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 7. What is the mechanism of Sotalol Hydrochloride? [synapse.patsnap.com]
- 8. Electrophysiologic basis for the antiarrhythmic actions of sotalol and comparison with other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophysiologic and antiarrhythmic effects of D-sotalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrophysiologic effects of the levo- and dextrorotatory isomers of sotalol in isolated cardiac muscle and their in vivo pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of SB-237376 Free Base for hERG Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SB-237376 free base's specificity for the human Ether-à-go-go-Related Gene (hERG) potassium channel against other established hERG blockers. The data presented is intended to assist researchers in evaluating the suitability of SB-237376 for their studies by providing a clear overview of its activity profile alongside alternative compounds.
Executive Summary
SB-237376 is a potent blocker of the hERG (IKr) channel, a critical component in cardiac repolarization. Understanding its specificity is paramount for assessing its potential therapeutic applications and off-target effects. This guide reveals that while SB-237376 exhibits significant potency for hERG channels, it also demonstrates activity against L-type calcium channels at higher concentrations, indicating a degree of non-specificity. For a comprehensive assessment, its profile is compared with the well-characterized hERG blockers dofetilide and sotalol, as well as the multi-channel blocker verapamil.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of SB-237376 and comparator compounds against various cardiac ion channels. This data allows for a direct comparison of potency and selectivity.
| Compound | hERG (IKr) | L-type Ca2+ (ICa,L) | Na+ (Nav1.5) | KvLQT1/minK (IKs) | KATP |
| SB-237376 | 0.42 µM[1] | Blockade at high concentrations[1] | Data not available | Data not available | Data not available |
| Dofetilide | 0.0098 µM | > 30 µM | > 100 µM | > 30 µM | 51 µM[2] |
| dl-Sotalol | 35 µM | > 30 µM | > 100 µM | > 30 µM | > 10 µM[2] |
| Verapamil | 0.225 µM | 0.16 µM | 14 µM | > 30 µM | Data not available |
Note: IC50 values can vary depending on experimental conditions. Data presented is a representative compilation from available literature.
Experimental Protocols
The following is a detailed protocol for a representative whole-cell patch-clamp electrophysiology assay to determine the inhibitory effect of a compound on hERG channels stably expressed in Human Embryonic Kidney (HEK293) cells.
1. Cell Culture and Preparation:
-
Cell Line: HEK293 cells stably expressing the hERG (KCNH2) channel.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain stable expression.
-
Cell Preparation: On the day of the experiment, cells are detached from the culture flask using a non-enzymatic cell dissociation solution. Cells are then resuspended in an extracellular solution and allowed to recover for at least 30 minutes before recording.
2. Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Intracellular Solution (in mM): 120 KCl, 10 NaCl, 10 HEPES, 5 EGTA, 5 MgATP. pH adjusted to 7.2 with KOH.
3. Electrophysiological Recording:
-
Technique: Whole-cell patch-clamp.
-
Apparatus: A patch-clamp amplifier and data acquisition system.
-
Pipettes: Borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Seal Formation: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane. The cell membrane is then ruptured to achieve the whole-cell configuration.
4. Voltage-Clamp Protocol:
-
Holding Potential: -80 mV.
-
Test Pulse: The membrane potential is depolarized to +20 mV for 2 seconds to activate and then inactivate the hERG channels.
-
Repolarization Step: The potential is then stepped to -50 mV for 2 seconds to elicit the characteristic hERG tail current, which is measured to quantify the drug effect.
-
Pulse Frequency: The voltage protocol is applied every 15 seconds.
5. Compound Application:
-
The test compound is dissolved in the extracellular solution at various concentrations.
-
A baseline recording is established in the vehicle control solution.
-
The compound-containing solutions are then perfused onto the cell, and the effect on the hERG tail current is recorded until a steady-state block is achieved.
6. Data Analysis:
-
The peak amplitude of the hERG tail current is measured before and after the application of the test compound.
-
The percentage of current inhibition is calculated for each concentration.
-
A concentration-response curve is generated, and the IC50 value is determined by fitting the data to the Hill equation.
Mandatory Visualizations
Signaling Pathway of Cardiac Action Potential
Caption: Cardiac action potential phases and associated ion channels targeted by various drugs.
Experimental Workflow for hERG Specificity Assay
Caption: Workflow for determining compound IC50 on hERG channels via patch-clamp.
References
A Cross-Species Examination of SB-237376 Free Base: Electrophysiological Effects in Canine and Rabbit Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrophysiological effects of SB-237376 free base, a compound with dual potassium and calcium channel blocking properties, in canine and rabbit ventricular models. The data presented is crucial for understanding the species-specific actions of this agent and its potential as an antiarrhythmic with a low proarrhythmic risk profile.
Mechanism of Action
SB-237376 primarily exerts its effects by inhibiting the rapidly activating delayed rectifier potassium current (IKr), which is a key component in cardiac repolarization. At higher concentrations, it also blocks the L-type calcium current (ICa,L). This dual-channel blockade is thought to contribute to its antiarrhythmic efficacy while mitigating the risk of proarrhythmia.[1]
Caption: Signaling pathway of SB-237376's dual-channel blockade.
Comparative Electrophysiological Data: Canine vs. Rabbit
The following tables summarize the key electrophysiological findings from a study by Xu et al. (2003), which investigated the effects of SB-237376 in arterially perfused wedge preparations of canine and rabbit left ventricles.[1]
Table 1: Effect of SB-237376 on Action Potential Duration (APD) and QT Interval [1]
| Species | Concentration (µM) | Change in APD90 (ms) | Change in QT Interval (ms) |
| Canine | 1 | +35 ± 6 | +30 ± 5 |
| 3 | +42 ± 7 | +38 ± 6 | |
| Rabbit | 1 | +68 ± 9 | +65 ± 8 |
| 3 | +85 ± 11 | +82 ± 10 |
Table 2: Inhibition of IKr and Incidence of Early Afterdepolarizations (EADs) [1]
| Species | IC50 for IKr Inhibition (µM) | Incidence of EADs at 3 µM |
| Canine | 0.42 | 0 of 6 preparations |
| Rabbit | Not specified, but effects on APD suggest similar or greater sensitivity | 5 of 6 preparations |
Key Cross-Species Differences
-
Repolarization Effects: SB-237376 induced a significantly larger prolongation of the action potential duration (APD) and QT interval in rabbit ventricular preparations compared to canine preparations at the same concentrations.[1]
-
Proarrhythmic Potential: At a concentration of 3 µM, SB-237376 induced phase-2 early afterdepolarizations (EADs) in the majority of rabbit preparations, a marker of proarrhythmic potential. In contrast, no EADs were observed in any of the canine preparations.[1] This difference is likely attributable to the more pronounced increase in APD, QT interval, and transmural dispersion of repolarization (TDR) in rabbits.[1]
Experimental Protocols
The following is a summary of the key experimental methodology employed in the comparative study by Xu et al. (2003).
Arterially Perfused Ventricular Wedge Preparation
-
Tissue Preparation: Hearts were excised from mongrel dogs (15-25 kg) and New Zealand white rabbits (2-3 kg). A wedge of tissue from the left ventricle was dissected and arterially perfused with Tyrode's solution.
-
Electrophysiological Recordings: Transmembrane action potentials were recorded from the epicardial and endocardial surfaces using floating glass microelectrodes. A transmural electrocardiogram was also recorded.
-
Drug Application: SB-237376 was perfused through the coronary artery at increasing concentrations.
-
Data Analysis: Changes in action potential duration at 90% repolarization (APD90), QT interval, and the incidence of EADs were measured and compared between the two species.
Caption: Experimental workflow for the arterially perfused wedge preparation.
Alternatives to SB-237376
While SB-237376 demonstrates a unique profile, other antiarrhythmic agents with multi-channel blocking properties exist. A direct comparative study with dl-sotalol, a specific IKr blocker, predicted a lower proarrhythmic risk for SB-237376 based on its effects in the rabbit ventricular wedge model.[1] Further research is needed to comprehensively compare SB-237376 with other multi-ion channel blockers across different species.
Conclusion
The available data indicates significant species-dependent differences in the electrophysiological effects of this compound. The rabbit heart appears to be more sensitive to the APD-prolonging and proarrhythmic effects of the compound compared to the canine heart. These findings underscore the importance of cross-species comparisons in the preclinical evaluation of cardiac ion channel modulators. The dual blockade of IKr and ICa,L by SB-237376 may offer a self-limiting effect on APD prolongation at higher concentrations, potentially contributing to a favorable safety profile, although this is more evident in the canine model. Researchers should consider these species-specific responses when designing further preclinical studies and interpreting data.
References
A Comparative Analysis of SB-237376 Free Base and E-4031: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the electrophysiological properties and proarrhythmic potential of SB-237376 free base and E-4031. The information is supported by experimental data and detailed methodologies to inform preclinical cardiac safety assessment.
This document delves into the distinct pharmacological profiles of SB-237376, a dual ion channel blocker, and E-4031, a selective hERG potassium channel blocker. Understanding their differential effects on cardiac ion channels and the resulting impact on the cardiac action potential is crucial for evaluating their therapeutic potential and proarrhythmic risk.
At a Glance: Key Pharmacological Differences
| Feature | This compound | E-4031 |
| Primary Mechanism | Dual IKr and ICa,L Blocker | Selective IKr (hERG) Blocker[1][2] |
| Target Ion Channels | Rapidly activating delayed rectifier potassium current (IKr), L-type calcium current (ICa,L) at higher concentrations[3] | Rapidly activating delayed rectifier potassium current (IKr), encoded by the hERG gene[1][2] |
| Potency (IKr/hERG Block) | IC50: 0.42 µM[3] | IC50: ~15.8 nM - 350 nM[4][5] |
| Effect on Action Potential Duration (APD) | Bell-shaped concentration-dependent prolongation, maximal at 1-3 µM[3] | Concentration-dependent prolongation[1] |
| Proarrhythmic Potential | Lower proarrhythmic risk due to self-limiting APD prolongation via ICa,L blockade at higher concentrations[3] | Potential for significant APD prolongation and proarrhythmia, a characteristic of selective IKr blockers. |
| Early Afterdepolarizations (EADs) | Induced at 3 µM in rabbit ventricular wedge preparations[3] | Can be induced, particularly with significant APD prolongation. |
In-Depth Electrophysiological Profile
This compound: A Dual-Action Compound
SB-237376 exhibits a unique, concentration-dependent effect on the cardiac action potential. At lower concentrations, it primarily blocks the rapidly activating delayed rectifier potassium current (IKr), leading to a prolongation of the action potential duration (APD). This is a typical Class III antiarrhythmic effect. However, at higher concentrations, SB-237376 also blocks the L-type calcium current (ICa,L)[3]. This dual-channel blockade results in a "bell-shaped" dose-response curve for APD prolongation, where the prolonging effect diminishes at higher concentrations. This self-limiting characteristic is thought to contribute to a lower proarrhythmic risk compared to purely selective IKr blockers[3]. Experimental data shows that while SB-237376 can induce early afterdepolarizations (EADs) at a concentration of 3 µM in rabbit ventricular models, its overall proarrhythmic risk is considered lower than that of agents like dl-sotalol[3].
E-4031: A Potent and Selective IKr Blocker
E-4031 is a well-characterized Class III antiarrhythmic agent that acts as a potent and selective blocker of the IKr current, which is conducted by the hERG potassium channel[1][2]. This selective blockade leads to a significant, concentration-dependent prolongation of the APD[1]. In isolated guinea pig ventricular myocytes, E-4031 has been shown to dramatically increase the APD90 (the time to 90% repolarization) from a control of 275 ms to 1,496 ms at a concentration of 10⁻⁶ M[1]. Unlike SB-237376, E-4031 does not exhibit significant effects on other cardiac ion channels, such as the sodium or calcium inward currents, at concentrations that produce marked APD prolongation[1]. This high selectivity for the IKr channel, while effective in prolonging repolarization, is also a key factor in its potential to induce proarrhythmic events like EADs and Torsades de Pointes.
Experimental Methodologies
The following protocols outline standard electrophysiological techniques used to characterize the effects of compounds like SB-237376 and E-4031.
Whole-Cell Patch-Clamp for IKr Measurement
This technique is the gold standard for studying the effects of compounds on specific ion channels.
Objective: To measure the inhibitory effect of a test compound on the IKr current.
Procedure:
-
Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are cultured and prepared for recording.
-
Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical access to the entire cell.
-
Voltage Clamp Protocol: The cell membrane potential is held at a negative holding potential (e.g., -80 mV). A depolarizing voltage step (e.g., to +20 mV) is applied to activate the hERG channels, followed by a repolarizing step (e.g., to -50 mV) to elicit a characteristic "tail current," which is a relatively pure measure of IKr.
-
Compound Application: The test compound is applied to the cell via a perfusion system at various concentrations.
-
Data Analysis: The IKr tail current is measured before and after compound application to determine the concentration-dependent inhibition and calculate the IC50 value.
Whole-Cell Patch-Clamp for ICa,L Measurement
Objective: To measure the effect of a test compound on the L-type calcium current.
Procedure:
-
Cell Preparation: Cardiomyocytes or a suitable cell line expressing L-type calcium channels are used.
-
Solution Composition: The external solution contains a high concentration of calcium, and the internal solution is formulated to isolate the calcium current (e.g., by blocking potassium channels with cesium).
-
Voltage Clamp Protocol: The membrane potential is held at a level that inactivates sodium channels (e.g., -40 mV). Depolarizing steps are then applied to activate the L-type calcium channels.
-
Compound Application and Data Analysis: Similar to the IKr protocol, the test compound is applied at various concentrations, and the resulting inhibition of the ICa,L is quantified.
Visualizing the Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
SB-237376 and E-4031 represent two distinct approaches to modulating cardiac repolarization. E-4031's potent and selective blockade of the IKr channel provides a clear example of a Class III antiarrhythmic mechanism, which is associated with a significant risk of proarrhythmia. In contrast, SB-237376's dual blockade of both IKr and ICa,L channels at different concentration ranges results in a more complex electrophysiological profile. The self-limiting effect on APD prolongation suggests a potentially safer cardiac liability profile. This comparative analysis underscores the importance of comprehensive in vitro and in silico assessments, such as those outlined in the CiPA framework, to fully characterize the proarrhythmic risk of new chemical entities. For researchers in drug development, understanding these nuanced differences is paramount for the design and selection of safer and more effective cardiovascular therapeutics.
References
- 1. Effects of the new class III antiarrhythmic drug E-4031 on myocardial contractility and electrophysiological parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. E-4031 - Wikipedia [en.wikipedia.org]
- 3. Electrophysiologic effects of SB-237376: a new antiarrhythmic compound with dual potassium and calcium channel blocking action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of SB-237376 Free Base in Cardiac Cell Types: An In-depth Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of SB-237376 free base and related p38 MAPK inhibitors across different cardiac cell types. Due to the limited publicly available data on the direct effects of SB-237376 on cardiac fibroblasts and endothelial cells, this guide leverages data from other well-characterized p38 MAPK inhibitors, such as SB-203580 and Losmapimod, to provide a comparative context for its potential activities in these cells. The known electrophysiological effects of SB-237376 on cardiomyocytes are presented alongside this indirect comparison.
Executive Summary
SB-237376 is recognized for its dual ion channel blocking activity in cardiomyocytes, positioning it as a potential antiarrhythmic agent. While its direct impact on other cardiac cell populations is not extensively documented, its classification within a broader group of compounds known to inhibit p38 MAPK suggests potential roles in modulating cardiac fibrosis and angiogenesis. This guide synthesizes available data to offer a comparative perspective on its efficacy.
Data Presentation: Comparative Efficacy in Cardiac Cell Types
The following tables summarize the known and inferred efficacy of SB-237376 and comparator p38 MAPK inhibitors on key functional aspects of cardiomyocytes, cardiac fibroblasts, and cardiac endothelial cells.
Table 1: Efficacy in Cardiomyocytes
| Compound | Primary Mechanism of Action | Key Efficacy Parameters | Quantitative Data |
| SB-237376 | Dual potassium (IKr) and L-type calcium (ICa,L) channel blocker | Prolongation of action potential duration (APD) | Maximum APD prolongation at 1-3 µM.[1] |
| Inhibition of rapidly activating delayed rectifier K+ current (IKr) | IC50 = 0.42 µM.[1] | ||
| p38 MAPK Inhibitors (General Class) | Inhibition of p38 MAPK | Regulation of cardiomyocyte proliferation | Inhibition of p38 promotes cardiomyocyte proliferation.[2] |
| Modulation of cardiomyocyte hypertrophy | p38 MAPK inhibition can reduce cardiac hypertrophy.[3] |
Table 2: Comparative Efficacy in Cardiac Fibroblasts (Based on p38 MAPK Inhibitors)
| Compound Class | Key Efficacy Parameters | Experimental Observations |
| p38 MAPK Inhibitors (e.g., SB-203580, Losmapimod) | Inhibition of fibroblast proliferation | Angiotensin II-stimulated proliferation is inhibited by SB-203580.[4] |
| Reduction of collagen synthesis | TGF-β1-induced collagen I and α-SMA expression are attenuated by p38 inhibition.[5][6] | |
| Attenuation of myofibroblast differentiation | p38α deletion or inhibition blocks cardiac fibroblast differentiation into myofibroblasts.[5][7] |
Table 3: Comparative Efficacy in Cardiac Endothelial Cells (Based on p38 MAPK Inhibitors)
| Compound Class | Key Efficacy Parameters | Experimental Observations |
| p38 MAPK Inhibitors (e.g., SB-202190, SB-203580) | Modulation of endothelial cell migration | VEGF-stimulated migration is inhibited by SB-203580.[8] However, some studies show enhancement of FGF-2-induced migration with SB-202190.[1][9] |
| Regulation of tube formation (angiogenesis) | FGF-2-induced tubular morphogenesis is enhanced by SB-202190.[1][9] | |
| Effects on endothelial cell survival | p38 MAPK negatively regulates endothelial cell survival.[1][9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Electrophysiological Recording in Cardiomyocytes (Patch-Clamp)
Objective: To measure the effect of SB-237376 on ion channel currents and action potentials in isolated cardiomyocytes.
Methodology:
-
Cell Isolation: Single ventricular myocytes are isolated from animal hearts (e.g., canine or rabbit) by enzymatic digestion.
-
Patch-Clamp Recording: Whole-cell patch-clamp technique is used to record ionic currents and action potentials.
-
Solutions: Cardiomyocytes are superfused with a Tyrode's solution. The pipette solution contains a potassium-based solution to mimic the intracellular environment.
-
Data Acquisition: Specific voltage-clamp protocols are applied to elicit and measure IKr and ICa,L. Action potentials are recorded in current-clamp mode.
-
Drug Application: SB-237376 is applied at various concentrations to determine its dose-dependent effects and calculate parameters like IC50.
Cardiac Fibroblast Proliferation Assay (BrdU Incorporation)
Objective: To assess the effect of p38 MAPK inhibitors on cardiac fibroblast proliferation.
Methodology:
-
Cell Culture: Primary cardiac fibroblasts are isolated and cultured in appropriate media.
-
Treatment: Cells are treated with a mitogen (e.g., Angiotensin II) in the presence or absence of a p38 MAPK inhibitor (e.g., SB-203580) for a specified duration.
-
BrdU Labeling: Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, is added to the culture medium. Proliferating cells incorporate BrdU into their DNA.
-
Detection: Cells are fixed, and the incorporated BrdU is detected using a specific antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection.
-
Quantification: The number of BrdU-positive cells is quantified using fluorescence microscopy or a plate reader.
Collagen Synthesis Assay in Cardiac Fibroblasts
Objective: To measure the effect of p38 MAPK inhibitors on collagen production by cardiac fibroblasts.
Methodology:
-
Cell Culture and Treatment: Cardiac fibroblasts are stimulated with a pro-fibrotic agent like TGF-β1 with or without a p38 MAPK inhibitor.
-
Sample Collection: Cell lysates and culture supernatants are collected after the treatment period.
-
Quantification Methods:
-
Western Blot: Analyze the expression of collagen type I and α-smooth muscle actin (α-SMA) in cell lysates.
-
Sircol Assay: Quantify total soluble collagen in the culture supernatant.
-
Real-time PCR: Measure the mRNA expression levels of collagen genes (e.g., COL1A1, COL3A1).
-
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
Objective: To evaluate the effect of p38 MAPK inhibitors on the migratory capacity of cardiac endothelial cells.
Methodology:
-
Cell Culture: Cardiac endothelial cells are grown to confluence in a culture plate.
-
Wound Creation: A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.
-
Treatment: The cells are washed to remove debris and then incubated with media containing a chemoattractant (e.g., VEGF or FGF-2) and the p38 MAPK inhibitor being tested.
-
Imaging: Images of the scratch are captured at the beginning of the experiment (0 hours) and at regular intervals (e.g., 6, 12, 24 hours).
-
Analysis: The rate of wound closure is measured by quantifying the change in the cell-free area over time.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. p38 MAP kinase negatively regulates endothelial cell survival, proliferation, and differentiation in FGF-2–stimulated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p38 MAP kinase inhibition enables proliferation of adult mammalian cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac fibroblast-specific p38α MAP kinase promotes cardiac hypertrophy via a putative paracrine interleukin-6 signaling mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cardiac Fibroblast p38 MAPK: A Critical Regulator of Myocardial Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Controlling Cardiac Fibrosis Through Fibroblast State Space Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. p38 Mitogen-activated protein kinase regulation of endothelial cell migration depends on urokinase plasminogen activator expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. p38 MAP kinase negatively regulates endothelial cell survival, proliferation, and differentiation in FGF-2-stimulated angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings on SB-237376 Free Base: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the electrophysiological properties of SB-237376, a dual potassium and calcium channel blocker, with other antiarrhythmic agents. The information is presented to facilitate the replication of published findings and to offer a clear perspective on its potential as an antiarrhythmic compound.
SB-237376 has been identified as a potent inhibitor of the rapidly activating delayed rectifier potassium current (IKr) with an IC50 of 0.42 µM.[1][2][3] At higher concentrations, it also demonstrates blocking effects on the L-type calcium current (ICa,L).[1][2] This dual ion channel blockade suggests a unique antiarrhythmic profile with a potentially lower proarrhythmic risk compared to agents that exclusively block IKr.[1][4]
Comparative Electrophysiological Profile
To provide a clear comparison, the following tables summarize the quantitative data on the potency and electrophysiological effects of SB-237376 and other relevant antiarrhythmic drugs.
Table 1: In Vitro Potency of SB-237376 and Comparator Compounds on Cardiac Ion Channels
| Compound | Target Ion Channel | IC50 (µM) | Species | Reference |
| SB-237376 | IKr (rapidly activating delayed rectifier K+ current) | 0.42 | Not Specified | [1][2][3] |
| ICa,L (L-type Ca2+ current) | Effective at high concentrations | Not Specified | [1][2] | |
| dl-Sotalol | IKr | Not Specified in retrieved documents | Not Specified | [1] |
| Dronedarone | Multiple Channels | Not Specified in retrieved documents | Not Specified | [5] |
| Amiodarone | Multiple Channels | Not Specified in retrieved documents | Not Specified | [5] |
Table 2: Electrophysiological Effects of SB-237376 in Preclinical Models
| Parameter | Species | Concentration (µM) | Effect | Reference |
| Action Potential Duration (APD) | Canine & Rabbit Ventricles | 1-3 (maximum response) | Bell-shaped prolongation | [1] |
| QT Interval | Canine & Rabbit Ventricles | 1-3 (maximum response) | Bell-shaped prolongation | [1] |
| Early Afterdepolarizations (EADs) | Rabbit Ventricular Wedge | 3 | Induced in 5 of 6 preparations | [1] |
| Canine Ventricular Wedge | 3 | No induction | [1] | |
| Transmural Dispersion of Repolarization (TDR) | Rabbit Ventricles | Not Specified | Increased | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the cardiac action potential signaling pathway and a typical experimental workflow for characterizing the electrophysiological effects of a compound like SB-237376.
Caption: Cardiac action potential phases and the influence of SB-237376.
Caption: Experimental workflow for electrophysiological characterization.
Experimental Protocols
Detailed methodologies are crucial for replicating published findings. Below are summaries of key experimental protocols used to characterize SB-237376.
Whole-Cell Patch Clamp for IKr and ICa,L Measurement
This protocol is used to determine the potency of a compound in blocking specific ion channels in isolated cardiac myocytes.
-
Cell Preparation: Single ventricular myocytes are isolated from canine or rabbit hearts through enzymatic digestion.
-
Recording: The whole-cell patch-clamp technique is employed to record ion currents. A specific voltage clamp protocol is used to isolate the current of interest (IKr or ICa,L).
-
For IKr, a depolarizing pulse is applied to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of IKr.
-
For ICa,L, cells are held at a negative potential, and then a depolarizing step is applied to elicit the inward calcium current.
-
-
Drug Application: SB-237376 is applied at various concentrations to the bath solution to generate a concentration-response curve.
-
Data Analysis: The inhibition of the peak or tail current at each concentration is measured, and the IC50 value is calculated by fitting the data to a logistic equation.
Monophasic Action Potential (MAP) Recording in Perfused Ventricular Wedge Preparations
This ex vivo model allows for the assessment of a compound's effect on the overall electrophysiology of a section of the heart.
-
Preparation: The left anterior descending coronary artery of a canine or rabbit heart is cannulated and perfused. A wedge of the left ventricular free wall is dissected.
-
Recording: A MAP catheter is placed on the epicardial surface to record the action potentials. A transmural electrocardiogram (ECG) is also recorded.
-
Pacing: The preparation is typically paced at a constant cycle length to ensure a stable baseline.
-
Drug Perfusion: SB-237376 is perfused through the coronary artery at increasing concentrations.
-
Data Analysis: The action potential duration at 90% repolarization (APD90), the QT interval from the ECG, the transmural dispersion of repolarization (TDR), and the incidence of early afterdepolarizations (EADs) are measured and analyzed.
Conclusion
The available data indicate that SB-237376 is a dual IKr and ICa,L blocker with a distinct electrophysiological profile.[1][2] Its bell-shaped concentration-response for APD and QT prolongation, coupled with the induction of EADs only in a more sensitive species (rabbit) at higher concentrations, suggests a self-limiting effect on repolarization that may confer a lower proarrhythmic risk compared to pure IKr blockers like dl-sotalol.[1] Further research and direct comparative studies with other multi-channel blocking antiarrhythmic agents are warranted to fully elucidate its therapeutic potential. This guide provides a foundational framework for researchers aiming to replicate and expand upon these initial findings.
References
- 1. Electrophysiologic effects of SB-237376: a new antiarrhythmic compound with dual potassium and calcium channel blocking action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. | BioWorld [bioworld.com]
- 5. Dronedarone: a safety comparison to amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Analysis of SB-237376 and Dofetilide: Electrophysiological Profile and Proarrhythmic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrophysiological properties and proarrhythmic risk profiles of two potassium channel blockers, SB-237376 and dofetilide. Both compounds are potent inhibitors of the rapid component of the delayed rectifier potassium current (IKr), a key mechanism in cardiac repolarization. However, their distinct pharmacological profiles, particularly the dual ion channel blockade of SB-237376, may lead to different safety and efficacy outcomes. This analysis is supported by experimental data from preclinical studies.
Core Mechanisms of Action
Dofetilide is a highly selective IKr channel blocker, classified as a Vaughan Williams Class III antiarrhythmic agent.[1][2][3] Its primary mechanism of action is the dose-dependent prolongation of the cardiac action potential duration (APD) and the effective refractory period (ERP), leading to a prolongation of the QT interval on the electrocardiogram (ECG).[1][2] This selective IKr blockade is effective in terminating and preventing reentrant arrhythmias, particularly atrial fibrillation and flutter.[4]
SB-237376 also potently inhibits the IKr current. However, it exhibits a unique dual-action mechanism by also blocking L-type calcium channels (ICa,L) at higher concentrations. This secondary action is thought to contribute to a self-limiting effect on APD prolongation, potentially reducing its proarrhythmic risk compared to pure IKr blockers. The inhibition of ICa,L can attenuate the excessive APD prolongation that is a primary trigger for early afterdepolarizations (EADs) and subsequent arrhythmias like Torsades de Pointes (TdP).
Electrophysiological Effects: A Comparative Overview
The following tables summarize the key quantitative data from preclinical studies on SB-237376 and dofetilide.
| Parameter | SB-237376 | Dofetilide | Species/Model |
| IKr Inhibition (IC50) | 0.42 µM | 13 nM | Canine Ventricular Myocytes / Rabbit Ventricular Myocytes |
| Action Potential Duration (APD) Prolongation | Bell-shaped response, max at 1-3 µM | Monotonic increase with concentration | Canine and Rabbit Ventricular Preparations |
| QT Interval Prolongation | Bell-shaped response | Dose-dependent increase | Canine and Rabbit Wedge Preparations |
| Induction of Early Afterdepolarizations (EADs) | 1/4 rabbit preparations at 1 µM | 6/6 rabbit preparations starting at 0.03 µM | Arterially Perfused Rabbit Left Ventricular Wedge Preparation |
| Induction of Torsades de Pointes (TdP) | 0/8 rabbits | 4/6 rabbit preparations; 5/8 rabbits in vivo | Arterially Perfused Rabbit Left Ventricular Wedge Preparation / Methoxamine-sensitized Rabbit Model |
Data compiled from multiple sources. Direct head-to-head comparative values may vary based on experimental conditions.
In-Depth Data Presentation
Table 1: Ion Channel Inhibition
| Compound | Target Ion Channel | IC50 | Species | Reference |
| SB-237376 | IKr (rapidly activating delayed rectifier K+ current) | 0.42 µM | Canine | |
| ICa,L (L-type Ca2+ current) | Blockade at high concentrations | Canine | ||
| Dofetilide | IKr (hERG) | 13 nM | Rabbit | [5][6] |
Table 2: Effects on Action Potential Duration (APD) and QT Interval in Preclinical Models
| Compound | Species | Preparation | Concentration | Effect on APD/QT Interval | Reference |
| SB-237376 | Canine | Ventricular Wedge | 1-3 µM | Maximum prolongation (bell-shaped response) | |
| Rabbit | Ventricular Wedge | 1-3 µM | Maximum prolongation (bell-shaped response) | ||
| Dofetilide | Canine | Atrial Tissue | 1 Hz stimulation | 40 msec increase in APD | [7] |
| Canine | In vivo | 10 µg/kg | Prolonged ventricular repolarization | [8] | |
| Rabbit | Ventricular Wedge | 0.03 µM and higher | Extensive QT interval lengthening (100.8 +/- 10.0%) | [1] |
Table 3: Proarrhythmic Potential in Preclinical Models
| Compound | Species | Model | Endpoint | Observation | Reference |
| SB-237376 | Rabbit | Arterially Perfused Ventricular Wedge | EADs | 1 of 4 preparations at 1 µM | |
| Dofetilide | Rabbit | Arterially Perfused Ventricular Wedge | EADs and TdP | EADs in 6/6, TdP in 4/6 preparations (starting at 0.03 µM) | [1] |
| Dofetilide | Rabbit | Methoxamine-sensitized in vivo | TdP | Induced in 5 of 8 rabbits | [1] |
Signaling Pathways and Mechanisms of Action
Dofetilide: Selective IKr Blockade
Dofetilide's mechanism is a direct and selective blockade of the IKr potassium channel, which is encoded by the hERG gene. This inhibition slows the efflux of potassium ions during phase 3 of the cardiac action potential, thereby prolonging repolarization.
References
- 1. Assessment of the proarrhythmic potential of the novel antiarrhythmic agent AZD7009 and dofetilide in experimental models of torsades de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dofetilide‐Induced Long QT and Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dofetilide: Electrophysiologic Effect, Efficacy, and Safety in Patients with Cardiac Arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dofetilide: a new class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of bidisomide, flecainide and dofetilide on action potential duration in isolated canine atria: effect of isoproterenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of a class III antiarrhythmic drug, dofetilide, on the in situ canine heart assessed by the simultaneous monitoring of hemodynamic and electrophysiological parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Potential of CXCR2 Antagonists: A Comparative Guide to AZD5069 and Navarixin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent C-X-C motif chemokine receptor 2 (CXCR2) antagonists, AZD5069 and Navarixin (SCH 527123), to assist in assessing their translational potential. This document outlines their mechanisms of action, physicochemical properties, and summarizes key in vitro and in vivo experimental data. Detailed experimental protocols for essential assays are also provided to facilitate the replication and validation of findings.
Introduction to CXCR2 Antagonism
The C-X-C motif chemokine receptor 2 (CXCR2) is a G-protein coupled receptor that plays a pivotal role in the recruitment of neutrophils to sites of inflammation.[1] Its activation by chemokine ligands, such as CXCL8 (IL-8), triggers a cascade of intracellular signaling events, leading to neutrophil chemotaxis, degranulation, and the release of reactive oxygen species.[1][2] Dysregulated CXCR2 signaling is implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and certain cancers, making it a key therapeutic target.[1][3]
This guide focuses on two clinical-stage small molecule CXCR2 antagonists:
-
AZD5069: A potent and selective, orally bioavailable antagonist of CXCR2.[4]
-
Navarixin (SCH 527123): An orally active, allosteric antagonist of both CXCR1 and CXCR2.[5][6]
Comparative Data Presentation
The following tables summarize the key physicochemical, pharmacokinetic, in vitro, and in vivo properties of AZD5069 and Navarixin to facilitate a direct comparison of their translational potential.
Table 1: Physicochemical and Pharmacokinetic Properties
| Property | AZD5069 | Navarixin (SCH 527123) |
| Mechanism of Action | Selective, reversible, allosteric antagonist of CXCR2[4] | Potent, allosteric antagonist of CXCR1 and CXCR2[5] |
| Oral Bioavailability (Human) | Well absorbed, with 65% of radioactivity recovered in urine after an oral dose of [14C]AZD5069.[7] | Orally available small molecule.[6] Specific bioavailability data in humans is not readily available in the public domain. |
| Time to Maximum Concentration (Tmax) (Human) | ~2 hours under fasting conditions[7] | Pharmacokinetic profiles from clinical trials indicate oral absorption.[8] |
| Terminal Half-life (Human) | ~11 hours[7] | Data from clinical trials suggest a half-life that supports once-daily dosing.[8] |
| Effect of Food (Human) | High-fat meal delayed Tmax and reduced Cmax by 50%, but total exposure (AUC) was unchanged.[7] | Information not available. |
| Metabolism | Primarily mediated by CYP3A4 and CYP2C9.[7] | Information not available. |
| Protein Binding | 99%[4] | Information not available. |
Table 2: In Vitro Potency and Functional Activity
| Parameter | AZD5069 | Navarixin (SCH 527123) |
| CXCR2 Binding Affinity (IC50/pIC50) | pIC50 = 9.1 (for radiolabeled CXCL8 binding to human CXCR2)[9] | IC50 = 2.6 nM (for displacement of [125I]hCXCL8 from human CXCR2)[10] |
| CXCR1 Binding Affinity (IC50) | >150-fold selectivity for CXCR2 over CXCR1[4] | 36 nM (for displacement of [125I]hCXCL8 from human CXCR1)[10] |
| Neutrophil Chemotaxis Inhibition | pA2 of approximately 9.6 in response to CXCL1[9] | 3 nM significantly inhibits CXCL1-induced neutrophil chemotaxis.[5] |
| Calcium Mobilization Inhibition | Inhibited GROα-induced Ca2+ flux in human neutrophils.[11] | Information not available in the provided search results. |
Table 3: In Vivo Efficacy and Observations
| Study Type | AZD5069 | Navarixin (SCH 527123) |
| Animal Models of Inflammation | Blocked inhaled-LPS induced lung and blood neutrophilia in rats.[4] | Blocks pulmonary neutrophilia (ED50=1.2 mg/kg) in mice following intranasal LPS administration.[5] |
| Human Clinical Trials (Neutrophil Reduction) | 80mg BID for 4 weeks resulted in a 69% reduction in sputum neutrophils in bronchiectasis patients.[4] | Demonstrated reductions in absolute neutrophil count and sputum neutrophil count in patients with COPD and asthma.[8] |
| Human Clinical Trials (Adverse Events) | Generally well tolerated; reversible reduction in blood neutrophil counts observed.[4] | Discontinued in some trials for chronic inflammatory conditions due to neutropenia. Currently being investigated in oncology.[8] |
Signaling Pathways and Experimental Workflows
CXCR2 Signaling Pathway
The binding of chemokines to CXCR2 initiates a signaling cascade that is crucial for neutrophil function. The diagram below illustrates the key downstream pathways activated upon receptor engagement.
Caption: CXCR2 signaling cascade leading to neutrophil activation.
Experimental Workflow: In Vitro Neutrophil Chemotaxis Assay
The Boyden chamber assay is a standard method for quantifying the chemotactic response of neutrophils. The workflow diagram below outlines the key steps of this experimental protocol.
Caption: Workflow for a Boyden chamber chemotaxis assay.
Experimental Protocols
In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)
Objective: To quantify the inhibitory effect of a CXCR2 antagonist on neutrophil migration towards a chemoattractant.
Materials:
-
Freshly isolated human neutrophils
-
CXCR2 antagonist (AZD5069 or Navarixin) dissolved in DMSO
-
Recombinant human CXCL8 (IL-8)
-
Ficoll-Paque for neutrophil isolation
-
RPMI 1640 medium with 0.5% BSA
-
Boyden chamber or Transwell® inserts (5 µm pore size)
-
24-well plates
-
Incubator (37°C, 5% CO₂)
-
Plate reader for quantifying migrated cells (e.g., using a fluorescent dye like Calcein-AM)
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using Ficoll-Paque density gradient centrifugation.
-
Cell Preparation: Resuspend the isolated neutrophils in RPMI 1640 medium with 0.5% BSA to a final concentration of 2 x 10^6 cells/mL.
-
Chemoattractant Preparation: Prepare serial dilutions of CXCL8 in the same medium. A typical final concentration in the lower chamber is 10 nM.
-
Antagonist Preparation: Prepare serial dilutions of the CXCR2 antagonist in the same medium.
-
Assay Setup:
-
Add 600 µL of the CXCL8 solution to the lower wells of the 24-well plate. Use medium without CXCL8 as a negative control.
-
In separate tubes, pre-incubate the neutrophil suspension with various concentrations of the antagonist or vehicle (DMSO) for 30 minutes at 37°C.
-
Place the Transwell® inserts into the wells.
-
Add 100 µL of the pre-incubated neutrophil suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate for 60-90 minutes at 37°C in a 5% CO₂ incubator.
-
Quantification of Migration:
-
After incubation, carefully remove the inserts.
-
Quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and measuring their ATP content using a luminescent assay or by pre-labeling the cells with a fluorescent dye like Calcein-AM and measuring fluorescence.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each antagonist concentration and determine the IC50 value.
Calcium Mobilization Assay
Objective: To measure the ability of a CXCR2 antagonist to inhibit chemokine-induced intracellular calcium flux in neutrophils.
Materials:
-
Freshly isolated human neutrophils
-
CXCR2 antagonist (AZD5069 or Navarixin)
-
Recombinant human CXCL8 (IL-8) or GROα
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Neutrophil Preparation: Isolate human neutrophils as described previously and resuspend them in HBSS.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS containing 1 µM Fluo-4 AM and 0.02% Pluronic F-127.
-
Incubate the neutrophils with the loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells to remove excess dye and resuspend them in HBSS.
-
-
Assay Setup:
-
Plate the Fluo-4 loaded neutrophils into the 96-well microplate.
-
Prepare serial dilutions of the CXCR2 antagonist and add them to the wells. Incubate for 15-30 minutes.
-
-
Calcium Measurement:
-
Place the microplate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Add a solution of CXCL8 or GROα to each well to stimulate the cells.
-
Immediately begin kinetic fluorescence measurements (excitation ~490 nm, emission ~525 nm) to record the change in intracellular calcium concentration over time.
-
-
Data Analysis: Determine the peak fluorescence intensity for each well. Calculate the percentage of inhibition of the calcium response for each antagonist concentration and determine the IC50 value.
Radioligand Binding Assay
Objective: To determine the binding affinity of a CXCR2 antagonist by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Membrane preparations from cells expressing human CXCR2 (e.g., HEK293-CXCR2 cells) or from human neutrophils.
-
Radiolabeled CXCR2 ligand (e.g., [125I]-CXCL8)
-
Unlabeled CXCR2 antagonist (AZD5069 or Navarixin)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled antagonist in the binding buffer.
-
Include wells for total binding (radiolabeled ligand and membranes only) and non-specific binding (radiolabeled ligand, membranes, and a high concentration of an unlabeled ligand).
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using the filtration manifold to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of the unlabeled antagonist.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Conclusion
Both AZD5069 and Navarixin are potent CXCR2 antagonists with demonstrated in vitro and in vivo activity. AZD5069 offers high selectivity for CXCR2, which may provide a more targeted therapeutic approach with a potentially wider therapeutic window. Navarixin's dual antagonism of CXCR1 and CXCR2 could be advantageous in contexts where both receptors contribute to pathology. The pharmacokinetic profile of AZD5069 is well-characterized in humans, supporting twice-daily dosing. While Navarixin has also been evaluated in numerous clinical trials, detailed public information on its human pharmacokinetics is less available. The choice between these or other CXCR2 antagonists for a specific therapeutic application will depend on the desired selectivity profile, the required pharmacokinetic properties, and the specific disease context. The experimental protocols provided in this guide offer a framework for further comparative studies to elucidate the translational potential of these and other emerging CXCR2-targeted therapies.
References
- 1. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]
- 2. Chemokine receptor CXCR2: physiology regulator and neuroinflammation controller? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A narrative review of chemokine receptors CXCR1 and CXCR2 and their role in acute respiratory distress syndrome | European Respiratory Society [publications.ersnet.org]
- 4. AZD5069 [openinnovation.astrazeneca.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Facebook [cancer.gov]
- 7. Pharmacokinetics of the Oral Selective CXCR2 Antagonist AZD5069: A Summary of Eight Phase I Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CXCR2 antagonist navarixin in combination with pembrolizumab in select advanced solid tumors: a phase 2 randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of AZD5069, a slowly reversible CXC chemokine receptor 2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
A Comparative Meta-Analysis of the Antiarrhythmic Properties of SB-237376 Free Base
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiarrhythmic properties of the investigational compound SB-237376 free base against established antiarrhythmic agents: dl-sotalol, amiodarone, and flecainide. This analysis is based on a meta-synthesis of available preclinical data, focusing on electrophysiological effects, mechanisms of action, and proarrhythmic potential.
Executive Summary
SB-237376 is an investigational antiarrhythmic agent with a unique dual mechanism of action, exhibiting both potassium and calcium channel blocking activities.[1] Preclinical evidence suggests that this combined action may offer a favorable safety profile, particularly a lower risk of proarrhythmia compared to purely potassium channel-blocking agents like dl-sotalol.[1] This guide will delve into the quantitative data from preclinical studies to provide a direct comparison of SB-237376 with commonly used antiarrhythmics, offering insights for further research and development.
Data Presentation: Electrophysiological Effects
The following tables summarize the quantitative effects of SB-237376 and comparator drugs on key cardiac ion channels and action potential parameters. The data is primarily derived from studies on canine ventricular myocytes to ensure a consistent biological context.
| Drug | Target Ion Channel | IC50 (µM) | Species/Tissue | Reference |
| SB-237376 | IKr (rapidly activating delayed rectifier K+ current) | 0.42 | Canine Ventricular Myocytes | [1] |
| ICa,L (L-type Ca2+ current) | Blockade at high concentrations | Canine Ventricular Myocytes | [1] | |
| dl-sotalol | IKr | - | - | - |
| Amiodarone | Multiple Channels | - | - | [2] |
| Flecainide | INa (fast Na+ current) | - | - | [3] |
| IKr | - | - | [3] |
| Drug | Concentration (µM) | Change in APD90 (%) | Pacing Cycle Length (ms) | Species/Tissue | Reference |
| SB-237376 | 1-3 (maximum response) | Prolongation (bell-shaped response) | Not specified | Canine/Rabbit Ventricular Myocytes | [1] |
| dl-sotalol | - | Prolongation | - | Canine Ventricular Myocytes | - |
| Amiodarone | - | Prolongation | - | Canine Ventricular Myocytes | [4][5][6][7] |
| Flecainide | - | Minimal effect | - | Canine Ventricular Myocytes | [3][8][9][10][11][12][13][14][15][16] |
Table 2: Comparative Effects on Action Potential Duration (APD90). APD90 is the time it takes for the cardiac cell to repolarize to 90% of its resting potential. (Direct comparative data under identical experimental conditions is limited).
Mechanism of Action and Signaling Pathways
The antiarrhythmic effects of these drugs stem from their modulation of cardiac ion channels, which alters the shape and duration of the cardiac action potential.
SB-237376: This compound exhibits a dual-channel blockade. Its primary action is the inhibition of the rapidly activating delayed rectifier potassium current (IKr), which leads to a prolongation of the action potential duration (APD).[1] At higher concentrations, it also blocks the L-type calcium current (ICa,L).[1] This secondary effect is thought to be self-limiting, preventing excessive APD prolongation and thereby reducing the risk of early afterdepolarizations (EADs), a common trigger for arrhythmias.[1]
dl-Sotalol: As a class III antiarrhythmic, dl-sotalol's primary mechanism is the blockade of potassium channels, specifically IKr.[17][18][19] This action prolongs the repolarization phase of the action potential, increasing the effective refractory period.[17][18][20][21] It also possesses non-selective beta-blocking activity (Class II), which reduces heart rate and myocardial contractility.[22]
Amiodarone: Amiodarone is a complex antiarrhythmic with properties of all four Vaughan Williams classes.[2][23][24][25][26][27][28][29][30][31] Its primary effect is considered to be potassium channel blockade (Class III), leading to significant APD prolongation.[2][29] It also blocks sodium channels (Class I), has non-competitive beta-blocking effects (Class II), and blocks calcium channels (Class IV).[2][30][31] This multi-channel blockade contributes to its broad efficacy but also to its complex side-effect profile.
Flecainide: Flecainide is a Class Ic antiarrhythmic that primarily blocks fast sodium channels (INa) in a use-dependent manner.[3][15] This slows the upstroke of the action potential (Phase 0) and markedly slows conduction velocity in the atria, ventricles, and His-Purkinje system.[8][9][10][11][12][13][14] It has minimal effect on the duration of the action potential.[25]
Caption: Simplified signaling pathways of SB-237376 and comparator antiarrhythmic drugs.
Experimental Protocols
The data presented in this guide are primarily derived from preclinical studies utilizing standard cardiac electrophysiology techniques.
Isolated Ventricular Myocytes:
-
Animal Model: Canine or rabbit hearts are typically used.
-
Cell Isolation: Single ventricular myocytes are isolated by enzymatic digestion.
-
Electrophysiological Recording: The whole-cell patch-clamp technique is employed to record ionic currents (e.g., IKr, ICa,L, INa) and action potentials. Cells are superfused with a physiological salt solution, and drugs are applied at known concentrations. Voltage-clamp protocols are used to isolate specific ionic currents, while current-clamp mode is used to record action potentials.
Arterially Perfused Ventricular Wedge Preparations:
-
Animal Model: Canine or rabbit left ventricles.
-
Preparation: A transmural wedge of the ventricular wall is dissected and arterially perfused with a cardioplegic solution followed by a physiological salt solution.
-
Electrophysiological Recording: Transmembrane action potentials from the epicardium, mid-myocardium, and endocardium are recorded using floating microelectrodes. A pseudo-ECG is also recorded to measure the QT interval. This preparation allows for the assessment of transmural dispersion of repolarization.
References
- 1. Electrophysiologic effects of SB-237376: a new antiarrhythmic compound with dual potassium and calcium channel blocking action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Amiodarone Hydrochloride? [synapse.patsnap.com]
- 3. Flecainide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Effect of amiodarone on dispersion of ventricular repolarization in a canine congestive heart failure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rate-related electrophysiologic effects of long-term administration of amiodarone on canine ventricular myocardium in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose-dependent electrophysiologic effects of amiodarone in the immature canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent Antiarrhythmic Effects of Chronic Amiodarone in Canine Pulmonary Vein Sleeve Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophysiologic effects of flecainide acetate and its major metabolites in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of flecainide's antiarrhythmic action in experimental atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flecainide - Wikipedia [en.wikipedia.org]
- 11. Electrophysiological effects of flecainide in a canine 7 day old myocardial infarction model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrophysiological effects of a new antiarrhythmic agent, flecainide, on the intact canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrophysiological effects of flecainide on anisotropic conduction and reentry in infarcted canine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of flecainide on the electrophysiologic properties of isolated canine and rabbit myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. Frontiers | The Antiarrhythmic Mechanisms of Flecainide in Catecholaminergic Polymorphic Ventricular Tachycardia [frontiersin.org]
- 17. Sotalol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Mechanism of action of sotalol in supraventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. What is the mechanism of Sotalol Hydrochloride? [synapse.patsnap.com]
- 20. Antiarrhythmic actions of DL-sotalol in ventricular and supraventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Electrophysiologic effects of sotalol on the immature mammalian heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. CV Pharmacology | Vaughan-Williams Classification of Antiarrhythmic Drugs [cvpharmacology.com]
- 25. derangedphysiology.com [derangedphysiology.com]
- 26. Antiarrhythmic agent - Wikipedia [en.wikipedia.org]
- 27. droracle.ai [droracle.ai]
- 28. droracle.ai [droracle.ai]
- 29. Amiodarone - Wikipedia [en.wikipedia.org]
- 30. litfl.com [litfl.com]
- 31. drugs.com [drugs.com]
Safety Operating Guide
Proper Disposal of SB-237376 Free Base: A Step-by-Step Guide for Laboratory Professionals
Effective immediately, all personnel handling SB-237376 free base must adhere to the following disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, a compound recognized for its potential hazards. Adherence to these protocols is mandatory to mitigate risks and ensure compliance with safety regulations.
This compound is classified as a hazardous substance with multiple risk factors. It is harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, and may cause an allergic skin reaction. Furthermore, it is very toxic to aquatic life with long-lasting effects. Improper disposal of this compound can lead to significant personal injury and environmental contamination. Therefore, under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the sanitary sewer.
Summary of Hazard Data
For quick reference, the hazard classifications for this compound are summarized in the table below. This information is critical for understanding the potential risks and the necessity for stringent disposal protocols.
| Hazard Classification | Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 3 |
| Skin Corrosion | Category 1A |
| Serious Eye Damage | Category 1 |
| Skin Sensitization | Sub-category 1A |
| Specific Target Organ Toxicity (Repeated Exposure, Oral) | Category 2 |
| Acute Aquatic Hazard | Category 1 |
| Chronic Aquatic Hazard | Category 1 |
Step-by-Step Disposal Protocol
The following is a detailed methodology for the safe disposal of this compound and its associated waste materials.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including but not limited to, unused product, solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, vials), must be treated as hazardous waste.
-
Segregate this compound waste from other laboratory waste streams to prevent accidental mixing with incompatible substances.
2. Waste Container Selection and Labeling:
-
Select a dedicated, leak-proof, and chemically compatible container for the collection of this compound waste. The container must have a secure, tight-fitting lid.
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., corrosive, toxic, environmentally hazardous).
3. Waste Accumulation and Storage:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be at or near the point of waste generation and under the control of laboratory personnel.
-
Ensure the waste container is kept closed at all times, except when adding waste.
-
The SAA must be in a well-ventilated area, away from sources of ignition, and segregated from incompatible materials.
4. Final Disposal Procedure:
-
Once the waste container is full or has been in the SAA for the maximum allowable time per institutional and local regulations, arrange for its disposal through a licensed professional hazardous waste disposal service.
-
Do not attempt to treat or neutralize this compound waste in the laboratory.
-
Follow all institutional and local regulations for the final pickup and disposal of the hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Operational Protocols for Handling SB-237376 Free Base
Disclaimer: This document provides essential safety and logistical guidance for handling SB-237376 free base in a laboratory setting. As no specific Safety Data Sheet (SDS) is publicly available for SB-237376, these recommendations are based on established best practices for handling potent, novel chemical compounds, particularly nitrogen-containing heterocyclic amines. A thorough risk assessment should be conducted based on the known or suspected properties of this specific compound before commencing any work.
This guide is intended for researchers, scientists, and drug development professionals to foster a safe and compliant laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is crucial to minimize exposure to potent compounds like SB-237376. The following table summarizes the recommended PPE based on the task being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves | |
| Handling of Powders/Solids | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile or neoprene)- Chemical-resistant boots or shoe covers | - Chemical-resistant apron- Head covering |
| Handling of Liquids/Solutions | - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., butyl rubber, Viton®)- Chemical-resistant apron over lab coat- Chemical-resistant footwear | - Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots | - Respirator (if aerosols or vapors are generated) |
Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.[1]
Experimental Protocols: Safe Handling and Disposal
A clear and concise plan for the handling and disposal of SB-237376 is essential to prevent contamination and ensure environmental and personal safety.
1. Preparation:
-
Designated Area: Designate a specific area for handling, such as a certified chemical fume hood.[1][2]
-
Ventilation: Ensure proper ventilation. All manipulations of SB-237376 should be performed in a fume hood to minimize inhalation exposure.[1][3]
-
Equipment Assembly: Assemble all necessary equipment and PPE before handling the compound.[1]
-
Quantity Minimization: Use the smallest feasible quantity of the compound for the experiment.[1]
-
SDS Review: In the absence of a specific SDS for SB-237376, review SDSs for structurally similar compounds.
2. Handling:
-
PPE Adherence: Wear the appropriate PPE at all times as outlined in the table above.[1][4]
-
Avoid Contact: Take extreme care to avoid skin and eye contact.[1]
-
Aerosol Prevention: Prevent the generation of dust or aerosols. When weighing solids, do so in a fume hood or a ventilated balance enclosure.[1][2] When preparing solutions, add the solvent to the compound slowly to prevent splashing.[1][2]
-
Cleaning: Use wet-wiping techniques for cleaning surfaces to avoid dispersing dust.[1]
-
Decontamination: Decontaminate all equipment after use.[1]
3. Disposal Plan:
-
Waste Segregation: Segregate waste streams. Do not mix incompatible waste.[2]
-
Solid Waste: Dispose of contaminated solid waste, such as pipette tips and gloves, in a designated hazardous waste container.[2]
-
Liquid Waste: Collect solutions containing SB-237376 in a labeled, sealed, and appropriate solvent waste container, likely designated for halogenated or nitrogenous organic waste.
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[2]
-
High-Temperature Incineration: For many pharmaceutical compounds, high-temperature incineration is the recommended disposal method.[1]
-
Container Disposal: Before disposing of empty containers, ensure they are thoroughly decontaminated. Obliterate or remove all labels from the empty container before disposal.[1]
Visualizing Safety Protocols
The following diagrams illustrate the logical workflows for ensuring safety when handling SB-237376.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
